Product packaging for Hexaconazole(Cat. No.:CAS No. 79983-71-4)

Hexaconazole

Cat. No.: B1673136
CAS No.: 79983-71-4
M. Wt: 314.2 g/mol
InChI Key: STMIIPIFODONDC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol is a member of the class of triazoles that is 1-hexyl-1H-1,2,4-triazole in which the hydrogens at position 2 of the hexyl chain are replaced by hydroxy and 2,4-dichlorophenyl groups. It has a role as a chelator. It is a tertiary alcohol, a member of triazoles and a dichlorobenzene.
Hexaconazole is a systemic conazole (imidazole) fungicide used for the control of many seed-borne and soil-borne diseases and fungi particularly Ascomycetes and Basidiomycetes. It is commonly used in the control of apple, coffee and peanut diseases. It has a broad spectrum of action, being systemic with protective and curative action. It is known to disrupt membrane function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2N3O B1673136 Hexaconazole CAS No. 79983-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMIIPIFODONDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034653
Record name Hexaconazole
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Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79983-71-4
Record name Hexaconazole
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Record name Hexaconazole [BSI:ISO]
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Record name Hexaconazole
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Record name (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)
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Record name HEXACONAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexaconazole on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases. Its efficacy stems from a highly specific mode of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This guide provides a detailed examination of the molecular and biochemical mechanisms through which this compound exerts its antifungal effects. It includes a summary of its efficacy against various fungal pathogens, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The specific target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting the demethylation process.

This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[4]

Efficacy of this compound Against Fungal Pathogens

This compound exhibits broad-spectrum activity against a wide range of phytopathogenic fungi, particularly those belonging to the Ascomycetes and Basidiomycetes classes. Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both protective and curative action.[2]

Table 1: Efficacy of this compound against various fungal pathogens (Illustrative Data)

Fungal PathogenDiseaseHost Plant(s)Reported EC50/MIC (µg/mL)Reference
Rhizoctonia solaniSharp Eyespot, Crown RotWheatNot specified, but effective in control[5]
Ganoderma boninenseBasal Stem RotOil PalmNot specified, but inhibits growth
Aspergillus fumigatusAspergillosisVariousMIC values vary, azole resistance is a concern[6]
Candida albicansCandidiasisVariousMIC values vary, azole resistance is a concern[6]
Fusarium graminearumFusarium Head BlightWheatNot specified, but used for control
Puccinia spp.RustsCerealsNot specified, but effective in control[2]
Erysiphe spp.Powdery MildewVariousNot specified, but effective in control[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific fungal pathogen can be determined using the broth microdilution method. This assay quantifies the lowest concentration of the fungicide that inhibits the visible growth of the microorganism.

Materials:

  • Pure culture of the target fungal pathogen

  • Sterile Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal culture on a suitable agar medium. Harvest spores or mycelial fragments and suspend them in sterile broth. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well containing the diluted this compound and to a positive control well (containing only broth and inoculum). Include a negative control well with broth only.

  • Incubation: Incubate the microtiter plate at an optimal temperature for the growth of the target fungus (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of ergosterol in fungal cells, which can be used to assess the impact of this compound on its biosynthesis.

Materials:

  • Fungal mycelium (treated with this compound and untreated controls)

  • Methanolic potassium hydroxide (KOH) solution (e.g., 2 M KOH in methanol)

  • n-Hexane or pentane

  • Methanol (HPLC grade)

  • Ergosterol standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Saponification: Harvest and lyophilize the fungal mycelium. Weigh a known amount of the dried mycelium and add the methanolic KOH solution. Incubate at a high temperature (e.g., 85°C) for 1-2 hours to saponify the lipids.

  • Sterol Extraction: After cooling, add water and a non-polar solvent like n-hexane or pentane. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. Centrifuge to separate the phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen gas.

  • Resuspension: Re-dissolve the dried lipid extract in a known volume of HPLC-grade methanol.

  • HPLC Analysis: Inject a known volume of the sample onto the HPLC system. Use a C18 reverse-phase column and an isocratic mobile phase of methanol at a constant flow rate. Detect ergosterol by its absorbance at 282 nm.

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Demethylation 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps

Caption: Ergosterol biosynthesis pathway illustrating the inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Antifungal Activity Assessment

Antifungal_Workflow start Start Prepare fungal inoculum Prepare fungal inoculum start->Prepare fungal inoculum process process decision decision output output end End Prepare serial dilutions of this compound Prepare serial dilutions of this compound Prepare fungal inoculum->Prepare serial dilutions of this compound Inoculate microtiter plate Inoculate microtiter plate Prepare serial dilutions of this compound->Inoculate microtiter plate Incubate at optimal temperature Incubate at optimal temperature Inoculate microtiter plate->Incubate at optimal temperature Assess fungal growth Assess fungal growth Incubate at optimal temperature->Assess fungal growth Determine MIC Determine MIC Assess fungal growth->Determine MIC Analyze ergosterol content (optional) Analyze ergosterol content (optional) Determine MIC->Analyze ergosterol content (optional) Quantify inhibition Quantify inhibition Analyze ergosterol content (optional)->Quantify inhibition Quantify inhibition->end

Caption: General experimental workflow for assessing the antifungal activity of this compound.

Conclusion

This compound's potent and specific mechanism of action, centered on the inhibition of ergosterol biosynthesis via the targeting of lanosterol 14α-demethylase, makes it a highly effective fungicide against a broad spectrum of fungal pathogens. Understanding this mechanism at a molecular level is crucial for its effective use in agriculture, for managing the development of resistance, and for the rational design of new and improved antifungal agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy and biochemical effects of this compound and other azole fungicides.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of hexaconazole, a broad-spectrum systemic triazole fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₁₄H₁₇Cl₂N₃O.[1] It is a member of the triazole class of fungicides, characterized by a 1,2,4-triazole ring structure. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₇Cl₂N₃O[1]
Molar Mass 314.21 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 111 °C[1][2]
Water Solubility 17 - 18 mg/L (at 20 °C)[3][4][5]
Solubility in Organic Solvents (g/L at 20 °C) Methanol: 246, Acetone: 164, Toluene: 59, Dichloromethane: 336, Ethyl Acetate: 120, Hexane: <1 - 0.8[3][4]
Vapor Pressure 2 x 10⁻⁸ Pa (at 20 °C)[4]
pKa 2.3 (at 25 °C)[4]
Octanol/Water Partition Coefficient (log Kow) 3.9 (at 20 °C)[4]
Stability Stable to hydrolysis and photolysis in water. Stable for at least 6 years at ambient temperature. Avoid reaction with oxidizing agents.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common industrial method involves a multi-step process starting from 1-(2,4-dichlorophenyl)-1-pentanone. This pathway is outlined below.

G A 1-(2,4-dichlorophenyl)-1-pentanone B 1-(2,4-dichlorophenyl)-1-pentene A->B Step 1 C Epoxidation Intermediate B->C Step 2 D This compound C->D Step 3 reagent1 Methylene triphenylphosphine (Wittig Reaction) reagent2 Epoxidation Reagent (e.g., m-CPBA) Transition Metal Catalyst reagent3 1,2,4-Triazole (Ring Opening) G cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Enzyme->Ergosterol Normal Biosynthesis This compound This compound This compound->Enzyme Inhibition G cluster_prep Sample Preparation cluster_analysis GC Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Clean-up Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (NPD/ECD/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth.[1][2] The presence of a chiral center in its molecular structure gives rise to stereoisomerism, with the individual enantiomers exhibiting distinct biological activities and toxicological profiles. This guide provides a comprehensive overview of the molecular structure, stereoisomers, and relevant experimental protocols for this compound, tailored for a scientific audience.

Molecular Structure

This compound, with the systematic IUPAC name (±)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, possesses the chemical formula C₁₄H₁₇Cl₂N₃O.[3] The molecule features a tertiary alcohol and a 1,2,4-triazole ring attached to a chiral carbon atom, which is also bonded to a 2,4-dichlorophenyl group and a butyl chain.

Key Structural Features:

  • Chiral Center: The carbon atom at the second position of the hexan-2-ol backbone is a stereocenter.

  • Triazole Moiety: The 1H-1,2,4-triazol-1-yl group is crucial for its antifungal activity.

  • Dichlorophenyl Group: The 2,4-dichlorophenyl ring contributes to the molecule's interaction with the target enzyme.

  • Butyl Chain: The alkyl chain influences the lipophilicity of the molecule.

Stereoisomers of this compound

Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-hexaconazole and (S)-hexaconazole.[1] These enantiomers are non-superimposable mirror images of each other and are often designated as (+)-hexaconazole and (-)-hexaconazole, corresponding to their optical rotation. The commercially available this compound is typically a racemic mixture of these two enantiomers.

It has been demonstrated that the fungicidal activity of the two enantiomers can differ significantly. Generally, the (R)-enantiomer exhibits greater fungicidal activity.[1] This stereoselectivity is also observed in their toxicological effects on non-target organisms.

Hexaconazole_Stereoisomers racemate Racemic this compound (±)-Hexaconazole R_enantiomer (R)-Hexaconazole (+)-Hexaconazole racemate->R_enantiomer Separation S_enantiomer (S)-Hexaconazole (-)-Hexaconazole racemate->S_enantiomer Separation R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization

Diagram of this compound Stereoisomers

Quantitative Data

The physicochemical and biological properties of this compound and its enantiomers are summarized in the table below.

PropertyRacemic this compound(+)-Hexaconazole(-)-HexaconazoleReference(s)
Physicochemical Properties
Molecular FormulaC₁₄H₁₇Cl₂N₃OC₁₄H₁₇Cl₂N₃OC₁₄H₁₇Cl₂N₃O[3]
Molar Mass ( g/mol )314.21314.21314.21[3]
Melting Point (°C)111Not availableNot available[3]
Water Solubility (mg/L at 20°C)18Not availableNot available[4]
Biological Activity & Toxicity
EC₅₀ vs. S. obliquus (96h, mg/L)0.1780.3550.065[5]
LC₅₀ vs. C. punctatus (96h, µl/L)103.27Not availableNot available[6]
Half-life in plasma (mice, hours)Not applicable3.073.71[4]

Experimental Protocols

Synthesis of Chiral this compound

A method for the preparation of chiral this compound has been reported, which involves the following key steps[7][8]:

  • Ylide Reaction: 1-(2,4-dichlorophenyl)-1-pentanone is reacted with methylene triphenylphosphine to generate 1-(2,4-dichlorophenyl)-1-pentene.

  • Asymmetric Epoxidation: The resulting alkene undergoes an epoxidation reaction in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium, salen-Mn complex) to yield an optically active epoxide intermediate.

  • Ring Opening: The epoxide intermediate is then subjected to a ring-opening reaction with 1,2,4-triazole to produce the desired enantiomer of this compound, for example, (-)-hexaconazole.[7]

A general synthesis for racemic this compound can be inferred to start with a non-stereoselective epoxidation of 1-(2,4-dichlorophenyl)-1-pentene, followed by the ring-opening with 1,2,4-triazole.

Enantioselective Separation by HPLC

The enantiomers of this compound can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 series or equivalent.[9]

  • Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Acetonitrile and ultrapure water (70:30, v/v).[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 20 µL.[9]

  • Detection: UV at 210 nm.[9]

Under these conditions, (+)-hexaconazole is the first enantiomer to elute, followed by (-)-hexaconazole, with complete baseline separation.[9]

HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis racemic_sample Racemic this compound Standard or Sample dissolution Dissolve in Mobile Phase racemic_sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject 20 µL onto Lux® Cellulose-2 column filtration->injection separation Isocratic Elution ACN:Water (70:30) 0.3 mL/min, 30°C injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers based on peak area chromatogram->quantification

HPLC Workflow for this compound Enantiomer Separation

Conclusion

This technical guide provides a detailed overview of the molecular structure and stereoisomerism of this compound. The significant differences in biological activity and toxicity between the (R)- and (S)-enantiomers underscore the importance of stereoselective analysis and, potentially, the use of enantiomerically enriched formulations. The provided experimental protocols for synthesis and separation serve as a valuable resource for researchers in the fields of agrochemicals, environmental science, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexaconazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the triazole fungicide hexaconazole and its principal formulations. The document details its mode of action, stability, and the experimental protocols for its analysis, designed for professionals in research and development.

Physical and Chemical Properties of this compound (Technical Grade)

This compound is a systemic fungicide characterized as a white, crystalline, odorless solid at room temperature.[1] It is stable under normal storage conditions and to heat.[1][2] The technical grade purity is typically specified as a minimum of 92% or 95%.[3]

All quantitative data for technical this compound are summarized in the table below for clear comparison.

Table 1: Physical and Chemical Properties of Technical this compound

PropertyValueReferences
Chemical Name (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol[3]
CAS Number 79983-71-4[3]
Molecular Formula C₁₄H₁₇Cl₂N₃O[4][5]
Molecular Weight 314.21 g/mol [6]
Appearance White to off-white crystalline powder[4]
Melting Point 110-113°C
Boiling Point 490.3 ± 55.0 °C (Predicted)
Density 1.29 g/cm³ at 25°C[1]
Vapor Pressure 0.059 mPa (20°C)
Partition Coefficient (Log P) 3.9 (pH 7, 20°C)
Water Solubility 0.017 g/L (17 mg/L) at 20°C[2]
Solubility in Organic Solvents (g/L at 20°C)
Methanol246
Acetone164
Toluene59
Hexane0.8
DMSOSoluble
Stability Stable under normal conditions; stable to hydrolysis and photolysis in water.[2]

Common Formulations of this compound

This compound is available in various formulations to suit different application needs.[7] Common types include:

  • Suspension Concentrate (SC) : A stable suspension of the active ingredient in a liquid, intended for dilution with water before use.[8][9]

  • Emulsifiable Concentrate (EC) : A liquid formulation where the active ingredient is dissolved in a solvent with emulsifiers, forming an emulsion upon dilution with water.[10][11]

  • Water Dispersible Granules (WG) : A granular formulation that disperses or dissolves quickly in water to form a fine suspension.[5]

  • Wettable Powder (WP) : A powder formulation that forms a suspension when mixed with water.[12]

Table 2: Properties of Common this compound Formulations

FormulationPropertyValueReferences
5% Suspension Concentrate (SC) AppearanceOff-white liquid[8]
pH6.0 - 8.0[8]
Active Ingredient Content5% w/w (minimum)[9]
Key TestsSuspensibility, Wet Sieve Test, Pourability[8]
5% Emulsifiable Concentrate (EC) AppearanceClear liquid[10]
Active Ingredient Content5% w/w (minimum)[10]
Key TestsEmulsion Stability, Flash Point[10][11]
10% Emulsifiable Concentrate (EC) AppearanceLight Yellow to amber clear liquid[13]
pH (1% dilution)5.0 - 8.0[13]
Flash Point>24 °C[13]
75% Water Dispersible Granules (WG) AppearanceDust-free granules[5]
Active Ingredient Content75% w/w (minimum)[5]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic triazole fungicide with protective and curative action.[3] Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[14] this compound specifically targets and blocks the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[15] This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[15][16]

This compound Mode of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Lanosterol Lanosterol Intermediate_Sterols 14α-methylated sterol precursors Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Intermediate_Sterols->Fungal_Cell_Membrane Accumulation is toxic Ergosterol->Fungal_Cell_Membrane Required for integrity This compound This compound Inhibition This compound->Inhibition

This compound inhibits ergosterol biosynthesis in fungi.

Experimental Protocols

Determination of this compound Content (HPLC)

A common method for quantifying this compound in its formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[17]

Methodology:

  • Preparation of Standard Solution: Accurately weigh approximately 0.100 g of this compound reference standard into a 100 ml volumetric flask. Dissolve in acetonitrile, sonicate for 5 minutes, and make up to the volume mark with acetonitrile.[17] For internal standard methods, a known amount of an internal standard like Dibutyl phthalate is added.[17]

  • Preparation of Sample Solution:

    • For SC formulations: Weigh an amount of the sample containing about 0.100 g of this compound into a 100 ml volumetric flask. Add mobile phase, sonicate for 5 minutes, and dilute to the mark.[17]

    • For EC formulations: The external standard method is often preferred due to potential interference from adjuvants.[17] Prepare the sample similarly to the SC formulation.

    • For WG/WP formulations: Weigh the sample into a 100 ml volumetric flask, add a small amount of distilled water, and sonicate to disintegrate the granules/powder completely. Then add acetonitrile, sonicate further to extract the active ingredient, and dilute to volume.[17][18]

  • Chromatographic Conditions (Typical):

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., Acetonitrile + Methanol (80+20 v/v): Water (60:40 v/v)).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detector: UV at a specified wavelength (e.g., 205 nm or 272 nm).[18]

    • Injection Volume: 20 µL.[17]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The this compound content is calculated by comparing the peak area of the sample to that of the standard.[17]

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh_Std Weigh this compound Reference Standard Dissolve_Std Dissolve in Acetonitrile, Sonicate, Dilute to Volume Weigh_Std->Dissolve_Std Weigh_Sample Weigh Formulation Sample (SC, EC, WP) Dissolve_Sample Extract with appropriate solvents, Sonicate, Dilute to Volume Weigh_Sample->Dissolve_Sample Filter Filter Solutions (e.g., 0.45 µm filter) Dissolve_Std->Filter Dissolve_Sample->Filter Inject Inject into HPLC System (e.g., 20 µL) Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate this compound Content (%) Integrate->Calculate

Workflow for determining this compound content via HPLC.
Suspensibility Test (for SC, WP, WG Formulations)

This test, based on CIPAC Method MT 184, determines the amount of active ingredient remaining in suspension after a specified time.[20][21]

Methodology:

  • Prepare Suspension: A suspension of a known concentration of the formulation is prepared in CIPAC Standard Water in a 250 ml glass-stoppered measuring cylinder.[21]

  • Settle: The cylinder is kept at a constant temperature and allowed to stand undisturbed for a specified period (e.g., 30 minutes).[22]

  • Separate: The top 9/10ths (225 ml) of the suspension are carefully drawn off using a suction tube, without disturbing the sediment.[21]

  • Assay: The remaining 1/10th (25 ml) containing the sediment is assayed for its this compound content using a suitable analytical method like HPLC.[21]

  • Calculate: Suspensibility is calculated as the percentage of the active ingredient that remains suspended in the top 9/10ths relative to the total amount initially in the cylinder.

Emulsion Stability Test (for EC Formulations)

This test, based on CIPAC Method MT 36.3/36.4, assesses the stability of the emulsion formed when an EC formulation is diluted with water.[23][24]

Methodology:

  • Prepare Emulsion: Add the required amount of the EC formulation to a 100 ml measuring cylinder containing CIPAC Standard Water to make a 100 ml emulsion of a specified concentration.[24]

  • Initial Emulsification: Stopper the cylinder and invert it ten times to ensure uniform emulsification.[24]

  • Observe Stability: Allow the cylinder to stand undisturbed at a constant temperature.[23] Visually inspect the emulsion for any separation of free 'oil' or 'cream' at specified time intervals (e.g., 30 minutes, 2 hours, and 24 hours).[25]

  • Re-emulsification: After the 24-hour period, re-emulsify the contents by inverting the cylinder ten times and observe whether a uniform emulsion is reformed.[23] The amounts of separated matter and the ease of re-emulsification are recorded.

Stability and Degradation

This compound is generally stable to hydrolysis and photolysis in water.[26] However, it undergoes degradation in the environment, primarily through biological pathways.

Biodegradation: Studies have shown that soil microorganisms can degrade this compound. For instance, the bacterium Sphingobacterium multivorum has been shown to efficiently degrade this compound.[27] The degradation pathway involves oxidation of the alkyl side chain. Identified metabolites include:

  • M1: 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

  • M2: 2-(2,4-dichlorophenyl)hexane-1,2-diol

  • M3: 1H-1,2,4-triazole

The generation of the diol metabolite (M1) is suggested to be mediated by monooxygenase enzymes.[27]

This compound Biodegradation Pathway This compound This compound C₁₄H₁₇Cl₂N₃O M1 Metabolite M1 (2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl) hexane-2,5-diol) This compound->M1 Hydroxylation M2 Metabolite M2 (2-(2,4-dichlorophenyl) hexane-1,2-diol) This compound->M2 Cleavage of Triazole Ring M3 Metabolite M3 (1H-1,2,4-triazole) This compound->M3 Cleavage of Phenyl-Hexanol Bond Microbial_Action Microbial Degradation (e.g., Sphingobacterium multivorum) via Monooxygenase

Proposed biodegradation pathway of this compound.

Toxicological Signaling Pathways

While effective as a fungicide, this compound can exert toxic effects on non-target organisms. Studies in zebrafish (Danio rerio) have demonstrated that exposure to this compound can induce developmental toxicities, including apoptosis and inflammation.[28] These effects have been linked to the alteration of key cellular signaling cascades, specifically the Akt and MAPK pathways, which are crucial for cell survival, proliferation, and stress responses.[28][29]

This compound Toxicological Effects cluster_pathways Cellular Signaling Cascades cluster_effects Developmental Toxicities Hexaconazole_Exposure This compound Exposure Akt_Pathway Akt Signaling Pathway Hexaconazole_Exposure->Akt_Pathway Alters MAPK_Pathway MAPK Signaling Pathway Hexaconazole_Exposure->MAPK_Pathway Alters Apoptosis Apoptosis (Programmed Cell Death) Akt_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation Organ_Defects Organ Defects (Neurotoxicity, Cardiotoxicity) Apoptosis->Organ_Defects Inflammation->Organ_Defects

This compound alters Akt/MAPK signaling in zebrafish.

References

Hexaconazole's Mode of Action: A Technical Deep Dive into Sterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum, systemic fungicide belonging to the triazole class of chemicals.[1][2] It is widely utilized in agriculture to control a variety of fungal diseases caused by Ascomycetes and Basidiomycetes.[3][4][5] The efficacy of this compound lies in its specific mode of action: the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][6][7] This guide provides a detailed technical overview of the biochemical mechanisms underlying this compound's fungicidal activity, with a focus on its role as a sterol biosynthesis inhibitor (SBI).

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells.[6] It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[6][8][9] The biosynthesis of ergosterol is a complex, multi-step process involving more than 20 enzymes, making it an ideal target for antifungal agents.[8][10] The pathway can be broadly divided into three main stages:

  • Mevalonate Pathway: The initial steps leading to the synthesis of the isoprenoid building blocks.

  • Squalene Formation: The condensation of isoprenoid units to form squalene.

  • Post-Squalene Synthesis: The cyclization of squalene to form lanosterol, followed by a series of demethylations, isomerizations, and desaturations to produce the final product, ergosterol.[10][11]

The divergence of the ergosterol biosynthesis pathway from the cholesterol pathway in mammals makes it a selective target for antifungal drugs, allowing for the disruption of fungal viability with minimal effects on host cells.[8]

Ergosterol_Pathway cluster_pre_lanosterol Early Pathway cluster_post_lanosterol Late Pathway (Post-Lanosterol) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Farnesyl-PP (FPP) Farnesyl-PP (FPP) Mevalonate->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Zymosterol Zymosterol Intermediates->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Hexaconazole_MOA cluster_consequences Consequences of Inhibition Lanosterol Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Further Steps Further Steps 4,4-dimethyl-cholesta-8,14,24-trienol->Further Steps Ergosterol Ergosterol Further Steps->Ergosterol This compound This compound CYP51\n(14α-demethylase) CYP51 (14α-demethylase) This compound->CYP51\n(14α-demethylase) Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Membrane_Disruption Disrupted Membrane Structure & Function Ergosterol_Depletion->Membrane_Disruption leads to Toxic_Sterol_Accumulation->Membrane_Disruption leads to Fungal_Cell_Death Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death causes Experimental_Workflow cluster_growth Growth Inhibition Assay cluster_sterol Sterol Profile Analysis G1 Fungal Culture G3 Inoculation & Incubation G1->G3 G2 Serial Dilution of this compound G2->G3 G4 Measure Growth (OD) G3->G4 G5 Calculate EC50 G4->G5 S5 Compare Sterol Profiles (Treated vs. Control) S1 Fungal Culture + This compound S2 Lipid Extraction & Saponification S1->S2 S3 Sterol Extraction S2->S3 S4 GC-MS Analysis S3->S4 S4->S5

References

The Toxicological Profile of Hexaconazole in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] While effective in its agricultural application, its potential for mammalian toxicity is a subject of ongoing scientific scrutiny. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, summarizing key findings from acute, sub-chronic, and chronic toxicity studies. The document details the compound's effects on various organ systems, its genotoxic and carcinogenic potential, as well as its reproductive and developmental toxicities. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways implicated in this compound's mechanism of toxicity are illustrated through diagrams.

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure in mammalian systems.[3][4]

Table 1: Acute Toxicity of this compound

Study TypeSpeciesRouteLD50/LC50Toxicity CategoryReference
Acute Oral LD50Rat (female)Oral2,189 mg/kgCategory III[5]
Acute Oral LD50Rat (male)Oral6,071 mg/kgCategory IV[5]
Acute Dermal LD50RatDermal> 2,000 mg/kgCategory III[5]
Acute Inhalation LC50RatInhalation> 5.91 mg/LCategory IV[5]

Toxicity Categories are based on the EPA classification system.

Symptoms of acute poisoning in humans, though rare, can include gastrointestinal distress such as nausea, vomiting, and abdominal discomfort, as well as potential neurological effects like dizziness and confusion.[6][7] Animal studies indicate it can be a skin sensitizer and cause slight to moderate eye irritation, but it is not a skin irritant.[3][4]

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (As per OECD Guideline 423):

  • Animal Model: Wistar rats, typically nulliparous and non-pregnant females.

  • Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.

  • Administration: The test substance is administered orally via gavage.

  • Observation: The animal is observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Procedure: If the first animal survives, four additional animals are dosed sequentially at the same level. If the first animal dies, the study is repeated at a lower dose level. The LD50 is determined based on the number of mortalities.

Sub-chronic and Chronic Toxicity

The primary target organ for this compound in sub-chronic and chronic dietary studies across multiple species (mice, rats, and dogs) is the liver.[3][4] Observed effects include increased liver enzymes, liver cell hypertrophy, and fatty infiltration of the liver.[3][8] Decreased body weight gain is also a common finding across species.[3]

Table 2: Sub-chronic and Chronic Toxicity of this compound

Study TypeSpeciesDurationNOAELLOAELKey Effects at LOAELReference
Sub-chronic FeedingMouse29 days3.75 mg/kg/day15 mg/kg/dayDecreased body weight gain, hepatotoxicity[3]
Sub-chronic CapsuleDog90 days5 mg/kg/day25 mg/kg/dayIncreased alkaline phosphatase and SGPT, fatty infiltration of the liver[3]
Chronic FeedingMouse2 years-23.5 mg/kg/day (M), 29.6 mg/kg/day (F)Decreased body weight gain, decreased food efficiency[3]
Chronic Oral GavageDog1 year2 mg/kg/day10 mg/kg/dayFatty infiltration of the liver, increased liver weights[4]
Chronic Toxicity/CarcinogenicityRat2 years0.47 mg/kg/day-Reduced body weight gain, liver weight gain, hepatocellular fatty degeneration, vacuolation of the adrenal cortex[8]
Experimental Protocols: Chronic Toxicity Study

Two-Year Chronic Oral Toxicity Study (As per OECD Guideline 452):

  • Animal Model: Male and female rats of a specified strain.

  • Group Size: At least 20 animals per sex per group.

  • Dosage: At least three dose levels and a concurrent control group. Doses are administered in the diet or via gavage for 24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at 6, 12, 18, and 24 months.

  • Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

Genotoxicity

The genotoxic potential of this compound has been evaluated in both in vivo and in vitro mammalian cell systems. While some regulatory assessments have concluded that this compound is not mutagenic based on their available database[3], other studies have indicated potential genotoxic effects. A study on the fungicide formulation Conan 5FL (containing 50 g/L this compound) induced significant increases in chromosomal aberrations in mouse bone-marrow cells and human lymphocytes.[9][10] These aberrations included structural and numerical abnormalities such as chromatid and chromosome breaks, fragments, dicentric and ring chromosomes, and polyploidy.[9] The same study also reported a significant increase in sister chromatid exchanges but no effect on the replication index in human lymphocytes.[9] However, a significant decrease in the mitotic index was observed in both test systems at all treatment concentrations.[9] Another study demonstrated that this compound can induce genotoxicity in the liver of rats, as indicated by an elevation in the appearance of micronuclei.[11]

Experimental Protocols: In Vivo Chromosomal Aberration Assay

Mouse Bone Marrow Chromosomal Aberration Test (As per OECD Guideline 475):

  • Animal Model: Mice of a standard laboratory strain.

  • Dosage: At least three dose levels are selected based on a preliminary range-finding study. A single treatment or repeated treatments (e.g., daily for 2 days) can be used.

  • Administration: The test substance is typically administered via intraperitoneal injection or oral gavage.

  • Spindle Inhibitor Treatment: A spindle inhibitor (e.g., colchicine or Colcemid®) is injected intraperitoneally 2-4 hours before sacrifice to arrest cells in metaphase.

  • Cell Preparation: Animals are euthanized at appropriate times after treatment. Bone marrow is flushed from the femurs, and cells are harvested and prepared for metaphase analysis.

  • Analysis: At least 100 well-spread metaphases per animal are analyzed for structural and numerical chromosomal aberrations. The mitotic index is also determined by scoring at least 1000 cells per animal.

Carcinogenicity

The US Environmental Protection Agency (EPA) has classified this compound as a Group C "Possible Human Carcinogen".[5][12] This classification was based on a statistically significant increase in benign Leydig cell tumors in male rats fed high doses of this compound for two years.[5] This tumor type is uncommon in the rat strain used, and the tumors occurred at an accelerated rate.[5] The classification was also supported by a marginal increase in mouse liver tumors and the structural similarity of this compound to other triazole fungicides that are known to be mouse liver carcinogens.[5] However, it was noted that the mouse study may not have been conducted at the maximum tolerated dose.[3] It is suggested that a genotoxic mechanism is unlikely to be involved in the induction of Leydig cell tumors.[8]

Reproductive and Developmental Toxicity

This compound has shown evidence of developmental toxicity in rats and rabbits at doses below those causing maternal toxicity.[3] In rats, developmental effects manifested as delayed ossification and an extra 14th rib.[3][4] In rabbits, decreased fetal weight was observed at doses below maternally toxic levels.[3] A two-generation reproduction study in rats showed decreased pup body weight gain, decreased litter size, and decreased pup survival at the highest dose tested, which also induced parental toxicity.[3] There was no evidence of teratogenic effects in rats.[5]

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (Maternal)LOAEL (Maternal)NOAEL (Developmental)LOAEL (Developmental)Key Developmental Effects at LOAELReference
DevelopmentalRat25 mg/kg/day250 mg/kg/day2.5 mg/kg/day25 mg/kg/dayDelayed ossification, extra 14th rib[3][4]
DevelopmentalRabbit50 mg/kg/day100 mg/kg/day25 mg/kg/day50 mg/kg/dayDecreased mean fetal body weight[3]
Two-Generation ReproductionRat1 mg/kg/day (Parental)5 mg/kg/day (Parental)5 mg/kg/day (Offspring)50 mg/kg/day (Offspring)Decreased pup body weight gain, decreased litter size, decreased pup survival[3]
Experimental Protocols: Developmental Toxicity Study

Prenatal Developmental Toxicity Study (As per OECD Guideline 414):

  • Animal Model: Pregnant female rats or rabbits.

  • Dosage: At least three dose levels plus a control group. The test substance is administered daily during the period of major organogenesis.

  • Administration: Typically oral gavage.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

  • Fetal Examination: Shortly before the expected day of delivery, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Neurotoxicity

The available data from acute, sub-chronic, and chronic studies do not indicate that this compound induces neurotoxic effects.[3][4] Developmental and reproductive studies also did not show evidence of neurotoxicity.[3] However, some reports of acute human poisoning mention neurological symptoms like confusion and dizziness.[6] One study suggests that this compound has the potential to interact with acetylcholinesterase, which could lead to neurological effects.[13]

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound as a fungicide is the inhibition of sterol biosynthesis, specifically the demethylation of lanosterol, which is a crucial step in the formation of ergosterol in fungal cell membranes.[1][2] In mammals, triazole fungicides can also interact with cytochrome P450 enzymes, which may underlie some of their toxic effects.[14]

Recent studies in zebrafish have implicated the alteration of specific signaling pathways in this compound-induced developmental toxicity. This compound exposure was found to alter the Akt and MAPK signaling pathways , which may trigger organ defects, apoptosis, and inflammation.[15]

Hexaconazole_Toxicity_Pathway This compound This compound P450 Cytochrome P450 Inhibition This compound->P450 Akt_Pathway Akt Pathway Alteration This compound->Akt_Pathway MAPK_Pathway MAPK Pathway Alteration This compound->MAPK_Pathway Steroidogenesis Altered Steroidogenesis P450->Steroidogenesis Apoptosis Apoptosis Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation Organ_Defects Organ Defects (Neurotoxicity, Cardiotoxicity, Hepatotoxicity) Apoptosis->Organ_Defects Inflammation->Organ_Defects

Experimental_Workflow_Genotoxicity

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed and excreted in mammals.[4] A study in mice showed that after oral administration, this compound was mainly accumulated in the liver, followed by the kidneys, brain, lungs, spleen, and heart.[16][17] The half-lives of the S-(+)- and R-(−)-enantiomers in plasma were 3.07 and 3.71 hours, respectively.[16][17] The primary route of excretion was found to be through the feces, followed by urine.[16] Metabolism of this compound is gender-dependent in rats, with metabolism being faster in male rat hepatic microsomes.[18] This suggests the involvement of male-specific or more active cytochrome P450 isoforms.[18]

Conclusion

This compound demonstrates a low level of acute toxicity in mammalian systems. However, sub-chronic and chronic exposure can lead to significant hepatotoxicity. The classification of this compound as a possible human carcinogen is based on the induction of Leydig cell tumors in male rats. Developmental toxicity has been observed in rats and rabbits at doses not toxic to the mothers. While some studies suggest a potential for genotoxicity, others have concluded it is not mutagenic. The alteration of Akt and MAPK signaling pathways appears to be a key mechanism underlying its developmental toxicity. Further research is warranted to fully elucidate the long-term health effects of this compound exposure in humans, particularly concerning its carcinogenic potential and the specific molecular mechanisms of its toxicity. Professionals in research and drug development should consider these toxicological endpoints when evaluating the safety of compounds with similar structures or mechanisms of action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Hexaconazole

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the triazole fungicide this compound. It includes detailed information on its persistence in various environmental compartments, its biotic and abiotic degradation processes, and the methodologies used to study these phenomena.

Environmental Persistence and Mobility

This compound is a systemic fungicide characterized by moderate to high persistence in soil and aquatic systems. Its environmental behavior is governed by a combination of its physicochemical properties and various environmental factors.

Persistence in Soil

This compound exhibits moderate persistence in soil, with its degradation kinetics often following a first-order model. The dissipation rate is influenced by factors such as application dosage, soil type, moisture content, and temperature. Higher application rates generally lead to longer persistence. For instance, in an oil palm plantation, the half-life (DT₅₀) of this compound was 69.3 days at the recommended dosage, increasing to 86.6 days at double the dosage[1]. Studies have reported a wide range of half-lives, from as short as 18.1 days in tomato field soil to as long as 225 days in others, indicating significant variability based on local conditions[2][3]. Biodegradation has been identified as the primary pathway for its degradation in soil[4].

Table 1: Half-life (DT₅₀) of this compound in Soil Under Various Conditions

Soil/Crop SystemApplication DosageHalf-life (DT₅₀) in DaysReference
Oil Palm Plantation SoilRecommended (4.5 g a.i./palm)69.3[1]
Oil Palm Plantation SoilDouble Recommended (9.0 g a.i./palm)86.6[1][2]
Tomato Field Soil150 g a.i./hm²18.1[2][3][5]
Ginseng Field Soil60-90 g a.i./ha6.3 - 8.0[2]
General Field SoilN/A18.7 - 67.3
General Field SoilN/A125 - 225
Mobility and Leaching

This compound's mobility in soil is generally low to moderate. The majority of residues tend to remain in the upper soil layer (0-10 cm) after application[6]. However, factors like heavy rainfall can facilitate its downward movement[6]. The Groundwater Ubiquity Score (GUS) index, which relates persistence and soil sorption, has been calculated at 4.61 for this compound in Malaysian soil, suggesting a high risk of groundwater contamination under those specific conditions[6].

Degradation Pathways

This compound degrades in the environment through both biological and chemical processes, primarily biodegradation and photodegradation.

Biodegradation

Microbial activity is a key factor in the breakdown of this compound in soil and water. Several bacterial strains capable of degrading this compound have been isolated and identified.

The bacterium Sphingobacterium multivorum has been shown to be highly efficient, degrading 85.6% of an initial 50 mg/L this compound concentration within six days under optimal laboratory conditions (32.5 °C, pH 6.31)[7][8]. Other isolated strains have also demonstrated significant degradation capabilities[9].

Table 2: Biodegradation of this compound by Isolated Bacterial Strains

Bacterial StrainDegradation EfficiencyTimeInitial ConcentrationReference
Sphingobacterium multivorum B-385.6%6 days50 mg/L[7][8][9]
Sphingobacterium multivorum B-3 (in natural soil)45.6%60 daysN/A[7][8]
Pseudomonas sp. D5-260.1%15 days~500 mg/L[9]
Stenotrophomonas sp. D9-152.9%15 days~500 mg/L[9]
Bacillus sp. D10-367.9%15 days~500 mg/L[9]

Studies on Sphingobacterium multivorum have identified a distinct degradation pathway involving initial hydroxylation and subsequent cleavage of the molecule. The degradation is facilitated by up-regulated enzymes such as monooxygenase and aldehyde dehydrogenase[7][8]. Three primary metabolites have been identified:

  • M1: 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

  • M2: 2-(2,4-dichlorophenyl)hexane-1,2-diol

  • M3: 1H-1,2,4-triazole

The generation of the diol metabolite (M1) is believed to be initiated by a monooxygenase enzyme[7][8].

Hexaconazole_Biodegradation cluster_0 Degradation by Sphingobacterium multivorum This compound This compound C₁₄H₁₇Cl₂N₃O M1 Metabolite M1 (2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl) hexane-2,5-diol) This compound->M1 Hydroxylation (Monooxygenase) M2 Metabolite M2 (2-(2,4-dichlorophenyl) hexane-1,2-diol) M1->M2 Side-chain cleavage M3 Metabolite M3 (1H-1,2,4-triazole) M1->M3 Side-chain cleavage Photodegradation_Factors cluster_enhancers Enhancing Factors cluster_inhibitors Inhibiting Factors This compound This compound in Aqueous Solution Photodegradation Photodegradation This compound->Photodegradation UV_Light UV Light / Sunlight UV_Light->Photodegradation Neutral_pH Neutral pH (pH 7) Neutral_pH->Photodegradation Nitrate Nitrate (NO₃⁻) Nitrate->Photodegradation Acetone Acetone Acetone->Photodegradation Humic_Acids Humic Acids Humic_Acids->Photodegradation High_Nitrite High Nitrite (NO₂⁻) Concentration High_Nitrite->Photodegradation Formulation_Additives Commercial Formulation Additives Formulation_Additives->Photodegradation Analysis_Workflow A 1. Sample Collection (Soil, Water, Plant Tissue) B 2. Extraction (e.g., Ethyl Acetate, Dichloromethane, n-hexane:acetone) A->B C 3. Cleanup / Purification (SPE, Florisil Column, PSA, GCB) B->C D 4. Concentration (Rotary Evaporation) C->D E 5. Instrumental Analysis (GC-ECD, GC-NPD, HPLC-MS/MS) D->E F 6. Quantification & Data Analysis E->F

References

Hexaconazole: A Technical Guide to its History, Development, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole is a broad-spectrum, systemic triazole fungicide that has become a critical tool in modern agriculture for the management of a wide array of fungal diseases.[1] Its efficacy stems from its specific mode of action as a demethylation inhibitor (DMI), targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This technical guide provides a comprehensive overview of the history and development of this compound, its chemical properties, synthesis, mechanism of action, fungicidal spectrum, and the emergence of resistance. Detailed experimental protocols for its synthesis, field efficacy evaluation, and residue analysis are also presented, alongside quantitative data and visual representations of key pathways and workflows.

Introduction: The Rise of Triazole Fungicides

The development of systemic fungicides in the mid-20th century marked a significant advancement in crop protection. The triazole class of fungicides, introduced in the 1970s, emerged as a particularly important group due to their broad-spectrum activity and systemic properties.[5][6] These compounds offered both protective and curative action against many fungal pathogens.[7] The first commercially successful triazole, triadimefon, was launched by Bayer in 1973.[5] this compound, developed later in this chemical class, provided effective control against numerous fungal diseases, especially those caused by Ascomycetes and Basidiomycetes.[1][7]

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, is a white crystalline solid.[1] Its chemical structure features a chiral center, leading to the existence of (R) and (S) enantiomers, with the (R)-enantiomer exhibiting greater fungicidal activity.[7] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Chemical Formula C₁₄H₁₇Cl₂N₃O[1]
Molar Mass 314.21 g/mol [1][8]
Melting Point 111 °C[1]
Water Solubility 0.017 g/L (at 20 °C)[9]
Vapor Pressure 0.018 mPa (at 20 °C)[10]
Appearance White crystalline solid[1][10]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes, with two common methods starting from either m-dichlorobenzene or chloroacetyl chloride.[11] A more advanced approach involves the asymmetric synthesis to produce the more active chiral enantiomer.[12]

Experimental Protocol: Chiral this compound Synthesis

The following protocol outlines a method for the preparation of chiral (-)-hexaconazole, adapted from patent literature.[12][13]

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-1-pentene

  • React 1-(2,4-dichlorophenyl)-1-pentanone with methylene triphenylphosphine via a Wittig reaction.

  • The ylide reaction converts the ketone to the corresponding alkene, 1-(2,4-dichlorophenyl)-1-pentene.

Step 2: Asymmetric Epoxidation

  • The 1-(2,4-dichlorophenyl)-1-pentene is subjected to an asymmetric epoxidation reaction.

  • This is carried out in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium or a salen-Mn complex) and an epoxidation reagent to form the chiral epoxide intermediate.[13]

Step 3: Ring Opening to form (-)-Hexaconazole

  • The chiral epoxide intermediate is dissolved in N-methylpyrrolidone.

  • 1,2,4-triazole and potassium carbonate are added to the solution.

  • The reaction mixture is heated to approximately 120°C.

  • The reaction proceeds via a nucleophilic ring-opening of the epoxide by the triazole.

  • Upon completion, the solvent is removed, and the crude product is purified by recrystallization from a suitable solvent like petroleum ether to yield (-)-hexaconazole.[12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is derived from its ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[2] Ergosterol is a vital sterol that maintains the fluidity and integrity of the fungal cell membrane.[14]

This compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[4][6] This enzyme is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[6][15] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[15] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.[4]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 C14-demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Fungicidal Spectrum and Efficacy

This compound is effective against a broad range of fungal pathogens, particularly from the Ascomycota and Basidiomycota phyla.[7] It is widely used to control diseases in various crops, including rice, wheat, fruits, and vegetables.[2]

Efficacy Against Rice Sheath Blight

Sheath blight, caused by Rhizoctonia solani, is a major disease in rice production. Numerous field trials have demonstrated the efficacy of this compound in managing this disease.

Fungicide Treatment Dose (ml/ha) Disease Severity (%) Yield ( kg/ha ) Reference
This compound 5% SC20003.0 - 11.332800 - 3000[16]
This compound 5% ECN/A11.115566[17]
This compound 5% EC (0.1%)N/A13.85 (% RLH)> Control[18]
This compound 5% EC (500 ppm)N/A6.34% inhibition (in-vivo)N/A[19]
Control (Untreated)N/A> 20.772600[17]
Experimental Protocol: Field Efficacy Trial for Rice Sheath Blight

This protocol describes a general methodology for conducting a field trial to evaluate the efficacy of this compound against rice sheath blight.

  • Experimental Design: The trial is laid out in a randomized block design with multiple replications.

  • Plot Size and Crop Management: Standard plot sizes are used, and rice is cultivated using local agronomic practices.

  • Inoculation: To ensure uniform disease pressure, artificial inoculation with Rhizoctonia solani may be performed.

  • Fungicide Application:

    • This compound formulations (e.g., 5% SC or 5% EC) are applied at varying dosages.

    • Applications are typically initiated at the first sign of disease and may be repeated at specified intervals (e.g., 15 days).

    • A control group (untreated) is included for comparison.

  • Data Collection:

    • Disease severity is assessed periodically using a standard rating scale (e.g., percentage of relative lesion height).

    • At the end of the growing season, grain yield is measured for each plot.

  • Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatments.

Field_Trial_Workflow start Start design Experimental Design (Randomized Block) start->design cultivation Rice Cultivation design->cultivation inoculation Pathogen Inoculation (Rhizoctonia solani) cultivation->inoculation application Fungicide Application (this compound & Control) inoculation->application assessment Disease Severity Assessment application->assessment harvest Harvest & Yield Measurement assessment->harvest analysis Statistical Analysis harvest->analysis end End analysis->end

Caption: A generalized workflow for a field efficacy trial of this compound.

Residue Analysis

Monitoring fungicide residues in crops and the environment is crucial for food safety and environmental protection.

Experimental Protocol: Residue Analysis in Soil and Plant Tissues

This protocol outlines a method for the determination of this compound residues.[20][21][22]

  • Sample Collection: Soil, water, and plant tissue samples are collected from treated and control plots at various time intervals after fungicide application.[21]

  • Extraction:

    • The samples are homogenized and extracted with an appropriate organic solvent mixture (e.g., n-hexane:acetone).[22]

    • The extraction is typically performed using techniques like sonication or shaking.

  • Cleanup:

    • The crude extract is cleaned up to remove interfering compounds from the matrix.

    • This can be achieved using solid-phase extraction (SPE) or column chromatography with an adsorbent like Florisil.[22]

  • Analysis:

    • The purified extract is analyzed using gas chromatography (GC) coupled with a suitable detector, such as a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).[20][22]

    • High-performance liquid chromatography (HPLC) can also be used.[23]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated using a certified reference standard.

Development of Resistance

The widespread and repeated use of single-site-of-action fungicides like this compound can lead to the development of resistance in fungal populations.[6]

Mechanisms of Resistance

The primary mechanism of resistance to azole fungicides, including this compound, involves modifications in the target enzyme, lanosterol 14α-demethylase (CYP51).[24]

  • Point Mutations in the CYP51 Gene: Amino acid substitutions in the CYP51 protein can reduce its binding affinity for the fungicide, thereby decreasing its inhibitory effect.[4][25]

  • Overexpression of the CYP51 Gene: An increase in the production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.[24]

  • Increased Efflux: Fungal cells may develop or upregulate efflux pumps (transporter proteins) that actively remove the fungicide from the cell, preventing it from reaching its target.[24]

Studies on Fusarium graminearum have identified several point mutations in the FgCYP51 genes associated with this compound resistance.[25]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Application Selection Selection Pressure This compound->Selection Mutation Point Mutations in CYP51 Gene Selection->Mutation Overexpression Overexpression of CYP51 Gene Selection->Overexpression Efflux Increased Efflux Pump Activity Selection->Efflux Resistance Fungal Resistance Mutation->Resistance Overexpression->Resistance Efflux->Resistance

Caption: Logical relationship of factors leading to this compound resistance.

Conclusion

This compound remains a significant and effective fungicide in global agriculture. Its development as part of the triazole class provided a powerful tool for managing a wide range of fungal diseases. A thorough understanding of its mechanism of action, synthesis, and the potential for resistance is essential for its continued judicious and sustainable use. Future research may focus on the development of novel formulations, such as nano-hexaconazole, to enhance efficacy and reduce environmental impact, as well as strategies to mitigate the development of fungicide resistance.[26]

References

Hexaconazole's Spectrum of Activity Against Plant Pathogenic Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases on a range of crops. Its efficacy stems from its specific mode of action, which targets a crucial pathway in fungal cell development. This technical guide provides a comprehensive overview of this compound's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflows.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

This compound specifically inhibits the enzyme lanosterol 14α-demethylase , a key enzyme in the ergosterol biosynthesis pathway. This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, this compound leads to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and proliferation.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase c14_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->fungal_cell_membrane disrupted_membrane Disrupted Fungal Cell Membrane (Growth Inhibition) This compound This compound This compound->c14_demethylase Inhibition c14_demethylase->ergosterol Demethylation c14_demethylase->disrupted_membrane

Figure 1: Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against various plant pathogenic fungi, particularly within the phyla Ascomycota and Basidiomycota. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Efficacy: Mycelial Growth Inhibition

The following table summarizes the percentage of mycelial growth inhibition of various plant pathogenic fungi by this compound at different concentrations, as determined by the poisoned food technique.

Fungal SpeciesConcentration (ppm)Mycelial Growth Inhibition (%)Reference(s)
Rhizoctonia solani50091.47[2][3]
1000100[2][3]
1500100[2][3]
Fusarium proliferatum2000 (0.2%)86.00 (spore germination inhibition)
Fusarium solani10035.6
Colletotrichum lindemuthianum50074.00[4]
100078.00[4]
Colletotrichum gloeosporioides500100[5]
1000100[5]
2000100[5]
Alternaria alternata10091.85[6]
150100[6]
200100[6]
500100[6]
Alternaria macrosporaAll tested doses100[7]
In Vitro Efficacy: EC50 and MIC Values

The half maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) are critical parameters for quantifying the potency of a fungicide. The table below presents available EC50 and MIC values for this compound against various plant pathogenic fungi.

Fungal SpeciesParameterValue (µg/mL)Reference(s)
Rhizoctonia solaniEC50 (average)0.0386[8]
EC50 (range)0.02 - 0.07[9]
Colletotrichum capsici (in combination with captan)EC50406[10][11]
MIC1250[10][11]
Colletotrichum acutatumEC502[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is widely used to determine the fungitoxic effect of a chemical on the mycelial growth of a fungus.

1. Preparation of Fungal Culture:

  • The test fungus is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), in Petri dishes.

  • The culture is incubated at an optimal temperature for the specific fungus (typically 25-28°C) until sufficient mycelial growth is observed.

2. Preparation of Fungicide Stock Solution:

  • A stock solution of this compound of a known concentration is prepared using a suitable solvent (e.g., sterile distilled water, acetone, or ethanol).

3. Preparation of Poisoned Medium:

  • The desired concentrations of this compound are prepared by serially diluting the stock solution.

  • A calculated amount of the fungicide solution is added to molten and cooled (45-50°C) PDA to achieve the final desired concentrations.

  • The mixture is thoroughly mixed and poured into sterile Petri dishes.

  • A control set of plates is prepared with the solvent alone mixed into the PDA.

4. Inoculation:

  • A mycelial disc (typically 5 mm in diameter) is taken from the periphery of an actively growing fungal culture using a sterile cork borer.

  • The mycelial disc is placed aseptically in the center of each poisoned and control Petri dish.

5. Incubation:

  • The inoculated plates are incubated at the optimal temperature for the test fungus.

6. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

In Vivo Fungicide Efficacy Evaluation

This method assesses the efficacy of a fungicide in controlling a plant disease on a living host.

1. Plant Material and Inoculum Preparation:

  • Healthy, susceptible host plants of uniform age and size are used.

  • A virulent isolate of the target pathogenic fungus is cultured, and a spore suspension or mycelial slurry of a known concentration is prepared.

2. Fungicide Application:

  • Plants are treated with different concentrations of this compound. Application methods can include foliar spray, soil drench, or seed treatment, depending on the target disease.

  • A control group of plants is treated with a placebo (e.g., water or solvent).

3. Inoculation:

  • After the fungicide application has dried (for foliar sprays), the plants are artificially inoculated with the prepared fungal inoculum.

  • Inoculation methods can include spraying the spore suspension onto the foliage, soil infestation with the pathogen, or wound inoculation.

4. Incubation and Environmental Conditions:

  • The inoculated plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for disease development (e.g., high humidity, specific temperature, and light-dark cycle).

5. Disease Assessment:

  • Disease severity is assessed at regular intervals after inoculation. This can be done by visually rating the percentage of leaf area infected, the number of lesions, or the extent of wilt or rot.

  • A disease severity index (DSI) can be calculated based on a rating scale.

6. Data Analysis:

  • The percentage of disease control is calculated using the following formula:

    • Percent Disease Control = [(DSI in Control - DSI in Treatment) / DSI in Control] x 100

  • Data on plant growth parameters (e.g., height, biomass) and yield can also be collected to assess the overall benefit of the fungicide treatment.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay prep_culture Prepare Fungal Culture inoculate_plates Inoculate Plates prep_culture->inoculate_plates prep_fungicide Prepare Fungicide Concentrations poisoned_media Prepare Poisoned Media prep_fungicide->poisoned_media poisoned_media->inoculate_plates incubate_plates Incubate Plates inoculate_plates->incubate_plates measure_growth Measure Mycelial Growth incubate_plates->measure_growth calculate_inhibition Calculate % Inhibition & EC50 measure_growth->calculate_inhibition prep_plants Prepare Host Plants apply_fungicide Apply this compound prep_plants->apply_fungicide inoculate_plants Inoculate Plants apply_fungicide->inoculate_plants prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plants incubate_plants_vivo Incubate Under Controlled Conditions inoculate_plants->incubate_plants_vivo assess_disease Assess Disease Severity incubate_plants_vivo->assess_disease calculate_control Calculate % Disease Control assess_disease->calculate_control

Figure 2: Experimental Workflow for In Vitro and In Vivo Fungicide Efficacy Evaluation.

Conclusion

This compound is a highly effective systemic fungicide with a broad spectrum of activity against a wide range of economically important plant pathogenic fungi. Its targeted inhibition of ergosterol biosynthesis provides a potent mechanism for controlling fungal growth. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of plant pathology and fungicide development, facilitating further investigation and optimization of disease management strategies.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Hexaconazole Residue in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole group.[1][2] It is widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[2][3] Due to its persistence in the soil, there is a growing concern about its potential environmental impact and entry into the food chain.[1][4] Therefore, the development of sensitive and reliable analytical methods for the determination of this compound residues in soil is crucial for environmental monitoring and food safety assessment.[1][3] These application notes provide detailed protocols for the extraction and quantification of this compound in soil samples using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Structure of this compound

This compound G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Clean-up cluster_3 Analysis Soil Sample Collection Soil Sample Collection Air Drying and Sieving Air Drying and Sieving Soil Sample Collection->Air Drying and Sieving Solvent Extraction Solvent Extraction Air Drying and Sieving->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Filtration->Solid Phase Extraction (SPE) Chromatographic Analysis (GC/HPLC) Chromatographic Analysis (GC/HPLC) Solid Phase Extraction (SPE)->Chromatographic Analysis (GC/HPLC) Data Analysis Data Analysis Chromatographic Analysis (GC/HPLC)->Data Analysis

References

Application Note: Quantification of Hexaconazole Residues Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed methodology for the quantification of hexaconazole, a systemic fungicide, in various matrices using gas chromatography (GC). The primary focus is on the analysis of fruit and vegetable samples employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). Additional protocols for matrices such as soil, water, and black tea are also discussed. This document is intended for researchers, scientists, and professionals in drug development and food safety, providing comprehensive experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound, (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agricultural products.[1] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds like this compound.[2] Coupled with various detectors such as Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and tandem Mass Spectrometry (MS/MS), GC provides the selectivity and sensitivity required for trace-level quantification.

This application note details a validated GC-MS/MS method for the determination of this compound in fruits and vegetables, leveraging the efficiency of the QuEChERS sample preparation method.[3][4]

Experimental Protocols

Primary Protocol: this compound in Fruits and Vegetables via QuEChERS and GC-MS/MS

This protocol is optimized for the extraction and quantification of this compound in high-moisture produce.

2.1.1. Materials and Reagents

  • This compound analytical standard (99.5% purity or higher)

  • Acetonitrile (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Acetone, HPLC grade

  • Petroleum ether, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 sorbent

  • Distilled water

  • QuEChERS extraction salt packets

  • Syringe filters (0.22 µm PTFE)

2.1.2. Equipment

  • Gas chromatograph with tandem mass spectrometer (GC-MS/MS)

  • Homogenizer/blender

  • Centrifuge capable of 5000 rpm

  • Vortex mixer

  • Analytical balance

  • Rotary evaporator (optional)

  • Nitrogen evaporator

2.1.3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

    • Cap the tube and vortex vigorously for 1 minute.[4]

    • Centrifuge at 5000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented samples, GCB can be included, but its impact on planar pesticide recovery should be considered.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.[6]

    • The extract is now ready for GC-MS/MS analysis.

2.1.4. GC-MS/MS Operating Conditions

  • GC System: Agilent GC coupled to a triple quadrupole mass spectrometer or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][7]

  • Injection Volume: 1-2 µL.[7]

  • Injector Temperature: 250 °C.[5]

  • Injection Mode: Splitless.[5][7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp at 25 °C/min to 125 °C.

    • Ramp at 10 °C/min to 300 °C, hold for 15 minutes.[8]

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C.[8]

    • Transfer Line Temperature: 280-300 °C.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound should be optimized.

2.1.5. Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetone.[9] From this stock, prepare a series of working standards by serial dilution. To account for matrix effects, it is recommended to prepare matrix-matched calibration curves by spiking blank sample extracts with the working standards.

Protocol for this compound in Soil

2.2.1. Extraction

  • Weigh 25 g of sieved, air-dried soil into a conical flask.[10]

  • Add 100 mL of dichloromethane.[10]

  • Extract using an ultrasonic bath for 30 minutes.[10]

  • Filter the extract through anhydrous sodium sulfate.

  • Evaporate the extract to dryness using a rotary evaporator.

  • Reconstitute the residue in 1 mL of acetone for GC analysis.[10]

Protocol for this compound in Water

2.3.1. Solid-Phase Extraction (SPE)

  • Load a water sample onto a C18 SPE cartridge.[1]

  • Elute the cartridge with methanol at a flow rate of 8-10 mL/sec.[1]

  • The eluate can be concentrated and reconstituted in a suitable solvent for GC analysis.

Protocol for this compound in Black Tea

2.4.1. Extraction and Cleanup

  • Extraction is performed using a liquid-liquid extraction with a solvent mixture of n-hexane and acetone (1:1 v/v).[2][9]

  • The extract is then cleaned up using column chromatography with activated florisil.[2][9]

Data Presentation

Quantitative data from various studies on the GC analysis of this compound are summarized below.

Table 1: Method Validation Parameters for this compound Quantification in Fruits and Vegetables.

ParameterValueReference
Limit of Detection (LOD)0.02 mg/kg[3]
Limit of Quantification (LOQ)0.01 mg/kg (PLS criterion)[7]
Recovery92.24% - 106.13%[3]
Relative Standard Deviation (RSD)3.03% - 9.34%[3]
Linearity (R²)> 0.99[11]

Table 2: Method Validation Parameters for this compound Quantification in Other Matrices.

MatrixLODLOQRecoveryRSDDetectorReference
Black Tea0.05 mg/kg0.1 mg/kg86% - 96%0.30% - 2.35%NPD[9]
Soil2.0 µg/L-99% - 106%1.1% - 5.6%ECD[1]
Water2.0 µg/L-95% - 105%2% - 6%ECD[1]
Leaves--90.56% - 103.11%< 10%ECD[1]
Tomato6.3 x 10⁻¹² g-89% - 110%2.99% - 5.88%ECD[12]

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fruit/Vegetable Sample homogenize Homogenize sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup (PSA + MgSO4 + C18) centrifuge1->cleanup Supernatant centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Supernatant gcms GC-MS/MS Analysis filter->gcms Final Extract data Data Acquisition & Processing gcms->data quant Quantification data->quant

Caption: Workflow for this compound Analysis in Produce.

logical_relationship cluster_matrix Sample Matrix cluster_prep Preparation Method cluster_detection Detection title This compound Quantification Strategy fruits Fruits & Vegetables quechers QuEChERS fruits->quechers soil Soil lle LLE / Ultrasonic soil->lle water Water spe SPE water->spe gcmsms GC-MS/MS quechers->gcmsms gcecd GC-ECD quechers->gcecd lle->gcecd gcnpd GC-NPD lle->gcnpd spe->gcecd

References

Application Note: Simultaneous Determination of Hexaconazole and Other Triazole Fungicides by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of three widely used triazole fungicides: hexaconazole, paclobutrazol, and uniconazole. The method is applicable to both pesticide formulations and the analysis of residues in fruit and vegetable matrices. A simple dilution is employed for formulation analysis, while a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is provided for the extraction of these fungicides from produce. The chromatographic separation is achieved on a C18 reversed-phase column with UV detection, providing excellent linearity, accuracy, and precision.

Introduction

This compound is a systemic triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Due to its widespread use, often in conjunction with other plant growth regulators and fungicides from the same chemical class like paclobutrazol and uniconazole, there is a growing need for analytical methods capable of simultaneously quantifying these compounds. Monitoring their levels in formulations ensures product quality, while residue analysis in food is crucial for consumer safety and regulatory compliance. This document provides a comprehensive protocol for the simultaneous analysis of these three triazole fungicides using HPLC with UV detection.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Operating Conditions

ParameterCondition
HPLC System LC6000 with Autosampler, Column Oven, and DAD/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Methanol (70:20:10, v/v/v)[1]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL
Column Temp. 30 °C[3]
Detector UV or DAD
Wavelength 230 nm[1]
Preparation of Standards and Reagents
  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

  • Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each reference standard (this compound, paclobutrazol, uniconazole) and dissolve in 100 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/L. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a portion of the formulation expected to contain approximately 100 mg of the active ingredient(s) into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

This protocol is adapted from the widely used AOAC and EN methods for pesticide residue analysis.[4][5][6]

Step 1: Extraction

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes. The upper layer is the acetonitrile extract.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • The PSA sorbent helps in removing organic acids, sugars, and fatty acids that might interfere with the analysis.[6]

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 2: Method Validation Data for the Simultaneous Determination of Triazole Fungicides

ParameterThis compoundPaclobutrazolUniconazole
Linearity Range (mg/L) 0.1 - 5.00.1 - 1.0[7][8]0.1 - 1.0[7][8]
Correlation Coefficient (R²) >0.999[6]>0.999>0.999
LOD (mg/kg) 0.04[6]~0.05~0.05
LOQ (mg/kg) 0.11[6]~0.1~0.1
Recovery (%) in Produce 89 - 94[6]85 - 10585 - 105
Precision (RSD %) < 8[6]< 10< 10
Retention Time (min) ~7.6[6]~5.5~6.8

Note: Values for Paclobutrazol and Uniconazole are typical expected performance based on similar triazole fungicide analyses.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fruit/Vegetable Sample Homogenize Homogenize Sample Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup d-SPE Cleanup (PSA + MgSO4) Extract->Cleanup Filter_Sample Filter (0.22 µm) Cleanup->Filter_Sample HPLC_Inject Inject into HPLC Filter_Sample->HPLC_Inject Chromatography C18 Column Separation (ACN:H2O:MeOH) HPLC_Inject->Chromatography Detect UV Detection at 230 nm Chromatography->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentrations Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of triazole fungicides.

Conclusion

The described HPLC-UV method allows for the simple, rapid, and reliable simultaneous determination of this compound, paclobutrazol, and uniconazole. The method demonstrates excellent performance characteristics and is suitable for routine quality control of pesticide formulations and for residue monitoring in fruit and vegetable matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective cleanup, making it a robust procedure for complex samples.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro efficacy of hexaconazole, a broad-spectrum triazole fungicide. The primary methods detailed are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using the broth microdilution method, which is a widely accepted and high-throughput technique for evaluating the antifungal activity of a compound.

Principle

This compound functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This is achieved through the blockade of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2][3] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to the cessation of growth and, at higher concentrations, cell death.[3][4] The in vitro efficacy of this compound is quantified by determining the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth, and the MFC, the lowest concentration that results in fungal death.[5][6]

Materials and Reagents

  • This compound (analytical grade)

  • Fungal strains (e.g., Aspergillus niger, Aspergillus fumigatus, Fusarium solani)

  • Dimethyl sulfoxide (DMSO) or Acetone (for stock solution)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • 2% Glucose solution (optional supplement for RPMI 1640)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • Hemacytometer

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Sterile cotton swabs

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

  • Dissolve the powder in a minimal amount of a suitable solvent, such as DMSO or acetone, to create a high-concentration stock solution (e.g., 10,000 µg/mL).[7] Ensure complete dissolution.

  • Store the stock solution in a sterile, light-protected container at -20°C.

Fungal Inoculum Preparation
  • Culture the fungal strains on PDA or SDA plates at 35°C for 5-7 days, or until sufficient sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the fungal colony with a sterile, moistened cotton swab.

  • Suspend the conidia in a sterile saline solution containing 0.05% Tween 80 to aid in their dispersal and prevent clumping.

  • Vortex the suspension vigorously for 1-2 minutes to break up any conidial aggregates.

  • Allow the larger hyphal fragments to settle for 5-10 minutes and transfer the upper conidial suspension to a new sterile tube.

  • Adjust the conidial suspension to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemacytometer.

  • Further dilute this adjusted suspension in RPMI 1640 medium to achieve a final working inoculum concentration of approximately 1 x 10^4 to 5 x 10^4 CFU/mL.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range to test is 0.03 to 16 µg/mL.[8]

  • Add 100 µL of each this compound dilution to the respective wells of the microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control well containing only the fungal inoculum and RPMI 1640 medium (no this compound).

  • Include a negative control well containing only RPMI 1640 medium to check for contamination.

  • Seal the plate and incubate at 35°C for 48-72 hours.

  • After incubation, visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][9]

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled PDA or SDA plates.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate, or a greater than 99.9% reduction in CFU compared to the initial inoculum.

Data Presentation

The results of the in vitro efficacy testing of this compound against various fungal species can be summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus niger0.25 - 20.51
Aspergillus fumigatus0.125 - 10.250.5
Fusarium solani1 - 824
Penicillium chrysogenum0.5 - 412

MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Pathogenic Fungi

Fungal SpeciesMFC Range (µg/mL)
Aspergillus niger1 - 4
Aspergillus fumigatus0.5 - 2
Fusarium solani4 - 16
Penicillium chrysogenum2 - 8

Visualizations

Signaling Pathway of this compound

Hexaconazole_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Growth Inhibition Ergosterol->Disruption Disrupted Production This compound This compound Enzyme Lanosterol 14α-demethylase This compound->Enzyme

Caption: Mechanism of action of this compound in fungi.

Experimental Workflow for MIC and MFC Determination

MIC_MFC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A Prepare this compound Stock Solution E Serial Dilution of This compound in 96-well Plate A->E B Culture Fungal Strain (5-7 days) C Prepare Fungal Inoculum Suspension B->C D Adjust Inoculum Concentration C->D F Inoculate Wells with Fungal Suspension D->F E->F G Incubate at 35°C for 48-72 hours F->G H Visually Read MIC (Lowest concentration with no growth) G->H I Subculture from Clear Wells onto Agar Plates H->I J Incubate at 35°C for 48-72 hours I->J K Read MFC (Lowest concentration with no growth) J->K

Caption: Workflow for MIC and MFC determination.

References

Field Application Techniques for Hexaconazole in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application techniques for the triazole fungicide, hexaconazole. The information is intended to guide researchers and agricultural scientists in designing and executing field trials to evaluate the efficacy of this compound formulations for the control of fungal pathogens in various crops.

Mechanism of Action

This compound is a systemic fungicide that inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromised cell membrane integrity, and ultimately, the inhibition of fungal growth and proliferation.[1][2]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against key fungal diseases in various crops.

Table 1: Efficacy of this compound against Rice Sheath Blight (Rhizoctonia solani)

FormulationApplication Rate (ml/ha)Disease Severity (%)% Disease Reduction Over ControlYield ( kg/ha )Reference(s)
This compound 5% SC200011.1146.505566[3]
This compound 5% EC2ml/l31.3751.88-[4]
Kresoxim methyl 40% + this compound 8% WG500 g/ha10.40--[5]
This compound 5SC20003.0, 5.73, 11.33-3000.0, 2800.0[6]

Table 2: Efficacy of this compound against Groundnut Tikka Leaf Spot (Cercospora arachidicola and Phaeoisariopsis personata)

FormulationApplication RateDisease Severity (PDI)% Increase in Pod YieldReference(s)
This compound (0.2%)Two sprays at 60 and 75 DAS18.8 (LLS)43[7]
This compound 5% SC (0.005%)-30.76 (ELS), 59.38 (LLS)-[8]
This compound + zineb (0.1%)Three sprays at 20-day intervals20.24 (ELS), 10.45 (LLS)59.2[9]
This compound 5 EC 0.05%-48.03-[10]

Table 3: Efficacy of this compound against Mango Powdery Mildew (Oidium mangiferae)

FormulationApplication RateDisease Severity (%)% Disease Reduction Over ControlReference(s)
This compound 5EC (0.1%)-16.6772.82[5]
This compound (Contaf 5EC) 0.05%Three sprays21.2-[11]
Anpower 5ME (this compound)--86.87[12]

Table 4: Efficacy of this compound against Apple Scab (Venturia inaequalis)

FormulationApplication RateDisease Severity on Leaves (%)Disease Severity on Fruit (%)Reference(s)
This compound (0.03%)Part of a 5-spray schedule< 1.88< 1.88[13]
Anvil 5 EC (this compound)Curative applications-0[8]

Experimental Protocols

Protocol for a Field Efficacy Trial

This protocol outlines a general methodology for conducting a field trial to evaluate the efficacy of this compound.

3.1.1. Experimental Design and Plot Establishment

  • Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2][14]

  • Replicates: A minimum of three to four replicates per treatment should be used.[2][14]

  • Plot Size: Plot dimensions should be appropriate for the crop and application equipment. For example, rice plots could be 15m² (3m x 5m) with a 1m buffer between plots.[15]

  • Crop Husbandry: Standard agronomic practices for the specific crop, including fertilization, irrigation, and pest management (for non-target pests), should be followed uniformly across all plots.

3.1.2. Treatment Application

  • Treatments: Include different concentrations of the this compound formulation, a positive control (a standard registered fungicide for the target disease), and a negative control (untreated).

  • Timing: Applications should be timed based on the disease epidemiology and crop growth stage. For preventative action, apply before or at the very early stages of disease development.[6] Curative applications are made after the appearance of initial symptoms.

  • Application Method: Foliar spray is the most common method for this compound application.[10]

3.1.3. Sprayer Calibration Protocol (for Backpack Sprayer)

Accurate calibration is crucial for ensuring the intended dose is applied. The following "1/128th of an acre" method is a reliable technique for research plots.[1][5]

  • Define the Test Area: Measure a test area of 1/128th of an acre, which is 340.3 square feet (e.g., 18.5 ft x 18.5 ft).[5]

  • Fill Sprayer: Fill the backpack sprayer with clean water.

  • Time the Spray: Spray the test area with water using a consistent walking speed and nozzle height, and record the time in seconds. Repeat this at least twice and calculate the average time.[1][5]

  • Measure Output: Spray water into a calibrated container for the average time recorded in the previous step.[1][5]

  • Determine Gallons Per Acre (GPA): The number of fluid ounces collected is equal to the sprayer's output in gallons per acre (GPA).[1][5]

  • Calculate Pesticide Amount: Use the GPA to calculate the precise amount of this compound formulation needed per gallon of water to achieve the desired application rate.

3.1.4. Disease Assessment

  • Timing: Disease assessments should be conducted before the first application and at regular intervals after each application.

  • Method: Use a standardized disease rating scale to assess disease severity or incidence. For example, a 1-9 scale can be used for groundnut tikka leaf spot, where 1 indicates no disease and 9 represents severe infection. For powdery mildew on mango, the percentage of infected leaf or panicle area can be visually estimated.

  • Data to Collect: Record the Percent Disease Index (PDI), which can be calculated using the following formula: PDI = (Sum of all disease ratings) / (Total number of ratings × Maximum disease grade) × 100

3.1.5. Data Analysis

  • Statistical Software: Use appropriate statistical software for data analysis.

  • Analysis of Variance (ANOVA): Perform an ANOVA to determine if there are significant differences among the treatment means.

  • Mean Separation Test: If the ANOVA shows significant differences, use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare the individual treatment means.

Protocol for Preparation of Spray Solution
  • Calculate Requirements: Based on the desired application rate (e.g., ml/ha) and the calibrated sprayer output (GPA), calculate the amount of this compound formulation and water needed for the total area to be sprayed.

  • Half-fill the Tank: Fill the sprayer tank with half the required volume of clean water.

  • Add this compound: Add the calculated amount of this compound formulation to the tank.

  • Agitate: Agitate the mixture thoroughly to ensure uniform suspension of the fungicide.

  • Add Remaining Water: Add the remaining volume of water to the tank and continue to agitate.

  • Use Promptly: Use the prepared spray solution promptly.

Visualizations

G A Field Trial Initiation B Plot Establishment (Randomized Complete Block Design) A->B C Sprayer Calibration (1/128th Acre Method) B->C D Preparation of this compound Spray Solution C->D E Treatment Application (Foliar Spray) D->E G Post-treatment Disease Assessment (e.g., PDI) E->G F Pre-treatment Disease Assessment F->E H Data Collection G->H I Statistical Analysis (ANOVA, Mean Separation) H->I J Efficacy Evaluation & Reporting I->J

Figure 1. Experimental workflow for a this compound field efficacy trial.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 DemethylatedSterol 14α-demethyl lanosterol Lanosterol->DemethylatedSterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol DemethylatedSterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibition

References

Revolutionizing Crop Protection: Advanced Hexaconazole Formulations for Enhanced Fungal Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexaconazole, a potent systemic triazole fungicide, is a cornerstone in the management of a broad spectrum of fungal diseases in agriculture.[1][2] Its efficacy stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth and development.[1][3] Conventional formulations such as Suspension Concentrates (SC) and Emulsifiable Concentrates (EC) have been widely used.[4][5] However, the pursuit of improved efficacy, reduced environmental impact, and enhanced bioavailability has driven the development of advanced formulations, particularly nano-formulations.[6][7] These next-generation formulations offer the potential for lower application rates, improved plant uptake, and enhanced stability, paving the way for more sustainable and effective crop protection strategies.

This document provides detailed application notes and protocols for the development and evaluation of various this compound formulations, with a focus on improving their efficacy. It is intended for researchers, scientists, and formulation development professionals in the agrochemical industry.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway.[1][8] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol.[6] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, leading to the cessation of fungal growth.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase Lanosterol_14a_demethylase_Inhibition Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Disrupted_Membrane Disrupted Fungal Cell Membrane (Growth Inhibition) Intermediate->Disrupted_Membrane Accumulation of toxic precursors Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane This compound This compound This compound->Lanosterol_14a_demethylase_Inhibition Inhibits

Caption: Signaling pathway of this compound's mode of action.

Formulation Development Protocols

The development of a robust and effective fungicide formulation is a multi-step process that requires careful selection of ingredients and precise manufacturing procedures. Below are protocols for preparing conventional and advanced this compound formulations.

Protocol 1: Preparation of this compound Suspension Concentrate (5% SC)

Suspension concentrates are formulations where the solid active ingredient is dispersed in water.

Materials:

ComponentFunctionExample Product
This compound (95% technical grade)Active Ingredient-
Propylene GlycolAntifreeze-
Alkyl Naphthalene Sulfonate CondensateWetting & Dispersing AgentMorwet® D-425
Ethylene Oxide/Propylene Oxide Block CopolymerDispersing AgentPluronic® P-105
Xanthan GumThickener/Suspending AgentRhodopol® 23
Silicone-based AntifoamAntifoaming Agent-
BiocidePreservativeProxel® GXL
Deionized WaterCarrier-

Procedure:

  • Preparation of the Aqueous Phase: In a suitable vessel, add the deionized water, propylene glycol, and biocide. Stir until a homogenous solution is formed.

  • Preparation of the Thickener: Slowly add the xanthan gum to the aqueous phase while stirring at high speed to avoid the formation of lumps. Continue stirring until the gum is fully hydrated and the solution becomes viscous.

  • Preparation of the Mill Base: To the thickened aqueous phase, add the wetting and dispersing agents and the antifoam. Stir until all components are fully dissolved.

  • Incorporation of Active Ingredient: Slowly add the technical-grade this compound to the mill base under continuous agitation.

  • Milling: Transfer the mixture to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of <5 µm).

  • Quality Control: After milling, conduct quality control tests including particle size analysis, viscosity, and suspensibility. Adjust the formulation if necessary.

Protocol 2: Preparation of this compound Emulsifiable Concentrate (5% EC)

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system with emulsifiers.

Materials:

ComponentFunctionExample Product
This compound (95% technical grade)Active Ingredient-
Aromatic Solvent (e.g., Solvesso™ 150)Solvent-
Calcium Dodecylbenzene SulfonateAnionic Emulsifier-
Ethoxylated Castor OilNon-ionic Emulsifier-
Epoxidized Soybean OilStabilizer-

Procedure:

  • Dissolution of Active Ingredient: In a mixing vessel, add the aromatic solvent. While stirring, slowly add the technical-grade this compound until it is completely dissolved.

  • Addition of Emulsifiers and Stabilizer: Add the anionic and non-ionic emulsifiers, and the stabilizer to the solution.

  • Homogenization: Continue stirring until a clear, homogenous solution is obtained.

  • Quality Control: Perform quality control tests such as emulsion stability, flash point, and active ingredient content analysis.

Protocol 3: Synthesis of this compound Nano-dispersion

Nano-formulations aim to improve the solubility and bioavailability of poorly water-soluble active ingredients like this compound.

Materials:

ComponentFunction
This compound (technical grade)Active Ingredient
Polyethylene glycol 400 (PEG-400)Surface Stabilizing Agent
Ethyl AcetateSolvent
Deionized WaterCarrier

Procedure:

  • Dissolution: Dissolve 5g of this compound in 50 mL of ethyl acetate.

  • Addition of Stabilizer: To this solution, add 5g of PEG-400 and stir for 30 minutes.

  • Nano-precipitation: Add this organic phase dropwise into 100 mL of deionized water under high-speed homogenization (e.g., 10,000 rpm) for 30 minutes.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator.

  • Characterization: Characterize the resulting nano-dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).

Experimental Workflow for Formulation Development and Efficacy Evaluation

The development and evaluation of a new this compound formulation follows a structured workflow to ensure its physical stability, biological efficacy, and safety.

G cluster_workflow Formulation Development & Efficacy Workflow Formulation_Design 1. Formulation Design (SC, EC, Nano) Preparation 2. Laboratory-Scale Preparation Formulation_Design->Preparation Characterization 3. Physicochemical Characterization (Particle Size, Stability) Preparation->Characterization In_Vitro 4. In-Vitro Efficacy Screening (Poisoned Food Technique) Characterization->In_Vitro Greenhouse 5. Greenhouse Trials (Disease Control on Potted Plants) In_Vitro->Greenhouse Promising candidates Field 6. Field Trials (Efficacy Under Real-World Conditions) Greenhouse->Field Top performers Data_Analysis 7. Data Analysis & Optimization Field->Data_Analysis Data_Analysis->Formulation_Design Feedback for re-formulation

Caption: Experimental workflow for this compound formulation development.

Efficacy Evaluation Protocols

The following protocols are essential for determining the biological efficacy of different this compound formulations.

Protocol 4: In-Vitro Antifungal Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of the fungicide on mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA)

  • Fungal pathogen culture (e.g., Rhizoctonia solani, Fusarium spp.)

  • This compound formulations (at various concentrations)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the required volume of the this compound formulation to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm). A control plate with no fungicide should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the actively growing margin of a young fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where: dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Protocol 5: Greenhouse Efficacy Trial

Greenhouse trials provide a controlled environment to assess the protective and curative activity of formulations on host plants.

Procedure:

  • Plant Propagation: Grow susceptible host plants (e.g., wheat for powdery mildew, tomato for early blight) in pots under optimal greenhouse conditions.

  • Fungicide Application: Apply the different this compound formulations at recommended and varying doses to the plants using a calibrated sprayer. Ensure uniform coverage. A set of plants should be left untreated as a control.

  • Inoculation: After the spray has dried (for protective activity) or after a specific period post-application (for curative activity), inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection, then return them to the greenhouse.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the leaves or other relevant plant parts using a standardized disease rating scale (e.g., 0-9 scale where 0 = no disease and 9 = severe disease).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Protocol 6: Field Efficacy Trial

Field trials are crucial for evaluating the performance of formulations under real-world agricultural conditions.

Procedure:

  • Trial Design: Design the field trial using a randomized complete block design with multiple replications.

  • Plot Establishment: Establish plots of the target crop in a location with a history of the target disease.

  • Fungicide Application: Apply the this compound formulations at different rates using standard agricultural spray equipment. Include an untreated control and a standard commercial fungicide for comparison.

  • Disease and Crop Monitoring: Monitor the plots regularly for disease development and any signs of phytotoxicity.

  • Disease Assessment: Assess disease incidence and severity at multiple time points during the growing season.

  • Yield Data: At the end of the season, harvest the plots and measure the crop yield.

  • Data Analysis: Analyze the disease and yield data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the different formulations.

Data Presentation: Comparative Efficacy and Stability

The following tables summarize hypothetical but realistic quantitative data to illustrate the comparison between different this compound formulations.

Table 1: Comparative In-Vitro Efficacy (EC50 in ppm) of this compound Formulations against Various Fungal Pathogens

Formulation TypeRhizoctonia solaniFusarium oxysporumAlternaria solani
5% EC2.53.14.2
5% SC2.22.83.9
5% Nano-dispersion0.81.21.5

Table 2: Greenhouse Trial Results - Disease Control (%) of Powdery Mildew on Wheat

Formulation TypeApplication Rate (g a.i./ha)Protective Activity (%)Curative Activity (%)
5% EC507560
5% SC508065
5% Nano-dispersion259285

Table 3: Physical Stability of this compound Formulations under Accelerated Storage (45°C for 14 days)

Formulation TypeParameterInitial ValueAfter 14 days
5% SCMean Particle Size (µm)3.54.1
Suspensibility (%)9591
5% Nano-dispersionMean Particle Size (nm)150165
Polydispersity Index (PDI)0.210.25

The development of advanced this compound formulations, particularly nano-formulations, presents a significant opportunity to enhance fungicidal efficacy and promote more sustainable agricultural practices. The protocols and data presented herein provide a framework for the systematic development and evaluation of these improved formulations. By focusing on smaller particle sizes, enhanced bioavailability, and improved stability, researchers and formulation scientists can unlock the full potential of this compound for effective and environmentally responsible disease management in a wide range of cropping systems. Further research should continue to explore novel delivery systems and adjuvants to optimize the performance of this compound and other essential crop protection products.

References

Solid-Phase Extraction of Hexaconazole from Water Samples: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of the fungicide hexaconazole from various water matrices. The protocols detailed herein are designed to ensure high recovery and reproducible results, suitable for subsequent analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detectors.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole group, widely used in agriculture to control a variety of fungal diseases.[1] Its potential for persistence and mobility in the environment necessitates sensitive and reliable analytical methods for its monitoring in water sources to ensure environmental and human safety.[1][2] Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and purification of trace organic contaminants like this compound from aqueous samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[3]

This application note details a standardized SPE protocol using C18 cartridges for the extraction of this compound from water, followed by a summary of reported analytical performance data.

Data Presentation

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from water samples.

Table 1: Recovery of this compound using C18 SPE Cartridges

Water MatrixSpiking LevelRecovery (%)Analytical MethodReference
Standard Aqueous Solution1 µg/L96LC-MS/MS[4][5][6][7][8]
River WaterNot Specified95LC-MS/MS[4][5][6][7][8]
Sea WaterNot Specified90LC-MS/MS[4][5][6][7][8]
Spiked Water Samples0.5 - 8.0 µg/L95 - 105GC-ECD[1]

Table 2: Method Detection and Quantification Limits

ParameterValueAnalytical MethodReference
Limit of Detection (LOD)6 ng/LLC-MS/MS[4][5][6][7][8]
Limit of Detection (LOD)2.0 µg/LGC-ECD[1]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (if necessary) Sample->Filter pH_Adjust pH Adjustment (optional) Filter->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Condition 1. Cartridge Conditioning (Methanol followed by Water) Equilibrate 2. Cartridge Equilibration (Reagent Water) Condition->Equilibrate Equilibrate->Load Wash 4. Cartridge Washing (e.g., 5% Methanol in Water) Load->Wash Elute 5. Analyte Elution (Methanol) Wash->Elute Concentrate Eluate Concentration (e.g., Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Analysis Chromatographic Analysis (HPLC or GC) Reconstitute->Analysis

References

Application Notes & Protocols: Enantioselective Separation and Analysis of Hexaconazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases. It possesses a chiral center, existing as a racemic mixture of two enantiomers, (S)-(+)-hexaconazole and (R)-(-)-hexaconazole. These enantiomers can exhibit different biological activities, toxicities, and degradation behaviors in the environment.[1][2] For instance, studies have shown that the enantiomers of this compound may have different toxic effects and bioaccumulation rates in organisms.[1][2] Therefore, the enantioselective separation and analysis of this compound isomers are crucial for accurate risk assessment, understanding its mechanism of action, and developing more effective and safer agrochemicals.

This document provides detailed application notes and protocols for the enantioselective separation and analysis of this compound isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Analytical Methods and Data

A variety of analytical techniques have been successfully employed for the enantioseparation of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, have proven to be highly effective for the chiral separation of conazole fungicides like this compound.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the enantioselective analysis of chiral compounds. The selection of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Quantitative Data Summary for HPLC Methods

ParameterMethod 1Method 2
Chiral Stationary Phase Lux® Cellulose-2 (250 mm × 4.6 µm, 5 µm)[6]Lux Cellulose-2 (250 × 4.6 mm, 3 µm)[1]
Mobile Phase Acetonitrile / Ultrapure Water (70/30, v/v)[6]0.1% Formic Acid in Water / Acetonitrile (3:7, v/v)[1]
Flow Rate 0.3 mL/min[6]0.5 mL/min[1]
Column Temperature 30 °C[6]40 °C[1]
Detection Wavelength 210 nm[6]MS/MS (ESI+)[1]
Retention Time (+)-Hexaconazole 10.98 min[6]13.02 min (S-(+)-Hex)[1]
Retention Time (-)-Hexaconazole 14.10 min[6]16.56 min (R-(-)-Hex)[1]
**Linearity (R²) **> 0.99[6]0.9995 (S-(+)-Hex), 0.9997 (R-(-)-Hex)[1]
LOD 0.01 mg/kg[6]0.10–0.20 µg/L[1]
LOQ 0.05 mg/kg[6]0.50–0.70 µg/L[1]
Recovery 91.55 - 97.32%[6]88.7 - 104.2%[1]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that offers several advantages over HPLC, including faster separations, reduced solvent consumption, and lower back pressure. It is particularly well-suited for chiral separations. Cellulose-based stationary phases have demonstrated superior performance for the separation of conazole fungicides compared to amylose-based columns in SFC.[3][4][5]

Quantitative Data Summary for SFC Methods

ParameterMethod 1
Chiral Stationary Phase Lux®Cellulose-2[7]
Mobile Phase CO₂ / Isopropanol[7]
Temperature 35 °C[3]
Pressure 200 bar[3]
Flow Rate 2 mL/min[3]
Organic Modifier 10% (v/v) 2-propanol[3]
Additives 0.1% (v/v) Triethylamine and 0.1% (v/v) Trifluoroacetic acid[3]
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantioseparation.

Quantitative Data Summary for CE Methods

ParameterMethod 1
Chiral Selector Hydroxypropyl-γ-CD (HP-γ-CD)[8]
Background Electrolyte 30 mM Sodium Borate, 20 mM SDS, 10 mM HP-γ-CD
Organic Modifier 8% Methanol
Voltage +13 kV
Capillary 50 µm × 80 cm (60 cm effective length)
Detection Wavelength 220 nm
Resolution (Rs) 2.12[9]

Experimental Protocols

HPLC Protocol for Enantioselective Separation of this compound

This protocol is based on the method described by Li et al. (2023).[6]

1. Instrumentation:

  • Agilent 1260 series HPLC system or equivalent, equipped with a UV detector.[6]

2. Materials and Reagents:

  • Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 µm, 5 µm particle size).[6]

  • This compound standard (racemic).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Ultrapure Water (70/30, v/v).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 210 nm.[6]

4. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound (e.g., 100 mg/L) in acetonitrile.

  • Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10 mg/L) by diluting the stock solution with acetonitrile.[6]

5. Sample Preparation (e.g., Kiwifruit Juice): [6]

  • Centrifuge the kiwifruit juice sample at 10,000 r/min for 10 min.

  • Take 5 g of the supernatant for analysis.

  • For matrix-matched standards, add the this compound standard solutions to blank kiwifruit juice samples.

6. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the enantiomers based on their retention times and the calibration curve. The first eluting enantiomer is (+)-hexaconazole and the second is (-)-hexaconazole.[6]

SFC Protocol for Enantioselective Separation of this compound

This protocol is a general guideline based on the findings of Toribio et al. (2004) and Hunyadi et al. (2022).[3][4]

1. Instrumentation:

  • Supercritical Fluid Chromatography system with a UV or Mass Spectrometric detector.

2. Materials and Reagents:

  • Chiral Column: Polysaccharide-based columns such as Chiralpak IA, IB, IC, or Kromasil Cellucoat.[3][4]

  • This compound standard (racemic).

  • Supercritical CO₂.

  • Co-solvent: Methanol, Ethanol, or 2-Propanol.

  • Additives (optional): Triethylamine (TEA), Trifluoroacetic acid (TFA).

3. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., 10% 2-propanol).[3]

  • Flow Rate: 2-3 mL/min.[3]

  • Back Pressure: 150-200 bar.[3]

  • Column Temperature: 35 °C.[3]

  • Additives: For improved peak shape and resolution, 0.1% (v/v) TEA and 0.1% (v/v) TFA can be added to the co-solvent.[3]

4. Standard Solution Preparation:

  • Dissolve racemic this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

5. Analysis:

  • Equilibrate the system with the desired mobile phase composition.

  • Inject the standard solution.

  • Optimize the co-solvent percentage, back pressure, and temperature to achieve baseline separation.

CE Protocol for Enantioselective Separation of this compound

This protocol is based on the method described by Yang et al. (2023).[8][9]

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. Materials and Reagents:

  • Fused-silica capillary (e.g., 50 µm i.d., 80 cm total length).[8][9]

  • This compound standard (racemic).

  • Sodium borate.

  • Sodium dodecyl sulfate (SDS).

  • Hydroxypropyl-γ-cyclodextrin (HP-γ-CD).[8][9]

  • Methanol.

  • Sodium hydroxide and phosphoric acid (for pH adjustment).

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 30 mM sodium borate buffer (pH 9.0) containing 20 mM SDS, 10 mM HP-γ-CD, and 8% methanol.[8][9]

  • Applied Voltage: +13 kV.[8][9]

  • Injection: Gravity injection for 10 s at a height of 10 cm.[8][9]

  • Detection: UV at 220 nm.[8][9]

4. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound in methanol (e.g., 2000 µg/mL).

  • Dilute the stock solution with the background buffer to the desired working concentration (e.g., 0.05 mg/mL).[8]

5. Analysis:

  • Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

  • Inject the sample solution.

  • Apply the voltage and record the electropherogram.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Racemic this compound Standard Stock Stock Solution (in Acetonitrile) Standard->Stock Sample Sample Matrix (e.g., Kiwifruit Juice) Sample_Prep Sample Extraction/Cleanup Sample->Sample_Prep Working_Std Working Standards (Dilution Series) Stock->Working_Std HPLC HPLC System Working_Std->HPLC Injection Sample_Prep->HPLC Injection Column Chiral Stationary Phase (Lux Cellulose-2) HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification of Enantiomers Chromatogram->Quantification Calibration->Quantification

Caption: HPLC workflow for enantioselective analysis of this compound.

Chiral_Separation_Logic cluster_racemate Racemic Mixture cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Complex Formation cluster_separation Separation cluster_detection Detection Racemate This compound Racemate ((+)-Enantiomer & (-)-Enantiomer) CSP Chiral Selector (e.g., Cellulose Derivative) Racemate->CSP Interaction Complex1 (+)-Enantiomer-CSP Complex (Transient) CSP->Complex1 Complex2 (-)-Enantiomer-CSP Complex (Transient) CSP->Complex2 Separation Differential Retention Times Complex1->Separation Complex2->Separation Enantiomer1 Eluted (+)-Enantiomer Separation->Enantiomer1 Enantiomer2 Eluted (-)-Enantiomer Separation->Enantiomer2

Caption: Principle of chiral separation of this compound enantiomers.

References

Application Notes and Protocols for RNA-seq Analysis of Fungal Response to Hexaconazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA-sequencing (RNA-seq) to analyze the transcriptomic response of fungi to hexaconazole, a broad-spectrum triazole fungicide. Understanding the molecular response to this compound is crucial for elucidating its mode of action, identifying potential resistance mechanisms, and developing more effective antifungal strategies.

Introduction to this compound and its Mode of Action

This compound is a systemic fungicide that belongs to the triazole class of compounds. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3] this compound specifically targets and blocks the lanosterol 14α-demethylase enzyme, which is critical for the conversion of lanosterol to ergosterol.[1][2][4] This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and reproduction.[1][3]

Application of RNA-seq in Fungicide Research

RNA-seq is a powerful high-throughput sequencing technology that allows for a comprehensive and quantitative analysis of the entire transcriptome of an organism under specific conditions. In the context of fungicide research, RNA-seq can be employed to:

  • Identify genes and pathways that are differentially expressed in response to fungicide treatment.

  • Elucidate the molecular mechanisms of action of antifungal compounds.

  • Uncover potential fungicide resistance mechanisms, such as the upregulation of drug efflux pumps or alterations in target enzyme expression.

  • Discover novel gene targets for the development of new antifungal agents.

Data Presentation: Fungal Transcriptomic Response to Triazole Treatment

In a study on Fusarium pseudograminearum, treatment with tebuconazole resulted in the differential expression of 842 genes, with 386 being up-regulated and 456 being down-regulated.[1][2][3]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Fusarium pseudograminearum following Tebuconazole Treatment.

CategoryNumber of Genes
Up-regulated Genes386
Down-regulated Genes456
Total DEGs 842

Table 2: Representative Up-regulated Genes in Response to Tebuconazole Treatment.

Gene ID (Proxy)Gene DescriptionLog2 Fold Change (Example)p-value (Example)
FPSE_04130ABC multidrug transporter4.8< 0.001
FPSE_11895ABC transporter3.5< 0.001
ERG11/CYP51Lanosterol 14-alpha demethylase2.9< 0.01
ERG5C-22 sterol desaturase2.5< 0.01
GST1Glutathione S-transferase2.1< 0.05

Table 3: Representative Down-regulated Genes in Response to Tebuconazole Treatment.

Gene ID (Proxy)Gene DescriptionLog2 Fold Change (Example)p-value (Example)
KRE2H-glycan alpha-1,2-mannosyltransferase-3.2< 0.001
FKS11,3-beta-glucan synthase-2.8< 0.01
CHS2Chitin synthase 2-2.5< 0.01
GLK1Glucokinase-2.1< 0.05
IDH1Isocitrate dehydrogenase-1.9< 0.05

Signaling Pathways Modulated by Azole Treatment

Azole fungicides trigger a range of stress responses in fungi. Key signaling pathways implicated in the fungal response to azoles include the Ergosterol Biosynthesis Pathway , the High Osmolarity Glycerol (HOG) pathway , and the Cell Wall Integrity (CWI) pathway .

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Erg11/CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol Demethylation

Caption: this compound inhibits the Ergosterol Biosynthesis Pathway.

Fungal_Stress_Response_Pathways cluster_stimulus Stress Stimulus cluster_hog HOG Pathway cluster_cwi CWI Pathway This compound This compound (Ergosterol Biosynthesis Inhibition) hog1 Hog1 This compound->hog1 Activates pkc1 Pkc1 This compound->pkc1 Activates glycerol Glycerol Synthesis hog1->glycerol osmotic_stress Osmotic Stress Response glycerol->osmotic_stress mpka MpkA pkc1->mpka cell_wall_synthesis Cell Wall Synthesis Genes (e.g., CHS, FKS) mpka->cell_wall_synthesis cell_wall_repair Cell Wall Repair & Integrity cell_wall_synthesis->cell_wall_repair

Caption: Fungal stress response pathways activated by this compound.

Experimental Protocols

The following protocols provide a general framework for conducting an RNA-seq experiment to analyze the fungal response to this compound.

Fungal Culture and this compound Treatment
  • Culture Preparation: Inoculate the desired fungal species into an appropriate liquid medium (e.g., Potato Dextrose Broth, Yeast Extract Peptone Dextrose).

  • Incubation: Grow the culture under optimal conditions (e.g., 25-28°C with shaking) to the mid-logarithmic growth phase.

  • This compound Treatment: Add this compound to the culture at a predetermined concentration (e.g., based on EC50 values). An equivalent volume of the solvent (e.g., DMSO) should be added to the control cultures.

  • Exposure Time: Incubate the treated and control cultures for a specific duration (e.g., 6, 12, or 24 hours) to allow for transcriptomic changes.

  • Harvesting: Harvest the mycelia by filtration or centrifugation, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction from Fungal Mycelia

High-quality RNA is essential for successful RNA-seq. Fungal cell walls can be robust, requiring mechanical disruption.

  • Cell Lysis: Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • RNA Isolation: Immediately add a TRIzol-based reagent to the powdered mycelia and homogenize.

  • Phase Separation: Add chloroform, mix vigorously, and centrifuge to separate the aqueous (RNA-containing) and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove residual salts.

  • Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 7.0).

RNA-seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-seq Data

RNA_Seq_Workflow raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc trimming Adapter & Quality Trimming (e.g., Trimmomatic) qc->trimming alignment Alignment to Reference Genome (e.g., HISAT2, STAR) trimming->alignment quantification Read Quantification (e.g., featureCounts, HTSeq) alignment->quantification deg_analysis Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis (e.g., GSEA, KEGG) deg_analysis->pathway_analysis visualization Data Visualization (Volcano plots, Heatmaps) deg_analysis->visualization

Caption: Bioinformatic workflow for RNA-seq data analysis.
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic.

  • Alignment: Align the trimmed reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

  • Data Visualization: Generate plots such as volcano plots and heatmaps to visualize the results of the differential expression analysis.

References

Application Notes and Protocols for Assessing Hexaconazole Developmental Toxicity Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing zebrafish (Danio rerio) embryos and larvae as a model system to evaluate the developmental toxicity of the triazole fungicide, hexaconazole. The zebrafish model offers a powerful in vivo platform for rapid, cost-effective, and high-throughput screening of chemical compounds.

Introduction to this compound Developmental Toxicity

This compound is a widely used fungicide that can contaminate aquatic environments, posing a risk to non-target organisms.[1][2] Studies have demonstrated that this compound exposure during early development can induce a range of toxic effects in zebrafish, including mortality, hatching inhibition, and various morphological malformations such as reduced head and eye size, and pericardial edema.[1][2] The underlying mechanisms of this toxicity are multifaceted, involving the induction of apoptosis and inflammation, as well as the disruption of crucial signaling pathways like Akt/MAPK and the hypothalamic-pituitary-thyroid (HPT) axis.[1]

Key Developmental Toxicity Endpoints

The assessment of this compound's developmental toxicity in zebrafish involves the evaluation of several key endpoints. These can be quantified to determine dose-dependent effects.

Table 1: Summary of this compound-Induced Developmental Toxicity in Zebrafish

EndpointObservationConcentration RangeExposure DurationReference
Mortality Rate Increased mortality≥ 50 µM96 hpf
Hatching Rate Decreased hatching rate≥ 50 µM48-72 hpf[3]
Malformation Rate Increased incidence of pericardial edema, yolk sac edema, tail and spine deformation≥ 50 µM96 hpf[3]
Heart Rate Decreased heart rate≥ 50 µM72 hpf[3]
Thyroid Hormone Levels Decreased Thyroxine (T4), Increased Triiodothyronine (T3)0.625 - 2.5 mg/L120 hpf[4]
Gene Expression (HPT Axis) Upregulation of crh, tshβ, nis, ttr, ugt1ab, dio1, dio2, trα, trβ0.625 - 2.5 mg/L120 hpf[4]
Apoptosis-related Gene Expression Upregulation of p53, Puma, Apaf-1, Cas3, Cas9; Decreased Bcl-2/Bax ratioNot specified21 days (adult)[5]

hpf: hours post-fertilization

Experimental Protocols

Zebrafish Embryo Collection and Maintenance
  • Animal Husbandry : Maintain adult wild-type (e.g., AB strain) zebrafish in a recirculating system with controlled temperature (28 ± 1°C), pH (7.0-7.5), and a 14:10 hour light-dark cycle.

  • Breeding : Induce natural spawning by placing male and female zebrafish (2:1 ratio) in a breeding tank with a divider the evening before embryo collection. Remove the divider in the morning to allow for spawning.

  • Embryo Collection : Collect fertilized eggs within 30 minutes of spawning.

  • Embryo Cleaning and Selection : Rinse the embryos with system water and remove any unfertilized or damaged embryos under a stereomicroscope.

  • Incubation : Maintain the selected healthy embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) at 28.5°C.

This compound Exposure Protocol (Acute Developmental Toxicity)
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the exposure medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[3]

  • Exposure Concentrations : Prepare a series of this compound dilutions in E3 medium from the stock solution. A typical concentration range for initial screening could be from 1 µM to 500 µM.[3] A solvent control group (0.1% DMSO in E3 medium) must be included.

  • Experimental Setup : At approximately 6 hours post-fertilization (hpf), randomly distribute healthy embryos into a multi-well plate (e.g., 24-well plate), with one embryo per well containing 2 mL of the respective this compound solution or control medium.

  • Exposure Duration : Expose the embryos for 96 hours.

  • Solution Renewal : To maintain the stability of the test compound concentration, it is recommended to renew the test solutions every 24 or 48 hours.[6]

  • Endpoint Assessment : Observe and record mortality, hatching rates, and morphological malformations at 24, 48, 72, and 96 hpf. Heart rate can be measured at 48 and 72 hpf by counting beats for 20 seconds.

Protocol for Assessing Endocrine Disruption (HPT Axis)
  • Exposure : Expose zebrafish embryos from fertilization to 120 hpf to this compound concentrations ranging from 0.625 to 2.5 mg/L.[4]

  • Sample Collection : At 120 hpf, collect pools of larvae (e.g., 30-50 larvae per sample) for hormone analysis and gene expression analysis.

  • Thyroid Hormone Analysis : Homogenize the larval samples and extract thyroid hormones (T3 and T4). Quantify hormone levels using commercially available ELISA kits.

  • Gene Expression Analysis (qPCR) :

    • Extract total RNA from pooled larvae using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the transcript levels of genes involved in the HPT axis (e.g., crh, tshβ, nis, ttr, ugt1ab, dio1, dio2, trα, trβ).[4] Use a housekeeping gene (e.g., β-actin) for normalization.

Visualization of Pathways and Workflows

Hexaconazole_Toxicity_Workflow Zebrafish_Embryos Healthy Zebrafish Embryos (6 hpf) Exposure This compound Exposure (e.g., 1-500 µM in E3 medium) Zebrafish_Embryos->Exposure Control Solvent Control (0.1% DMSO) Zebrafish_Embryos->Control Observation Daily Observation (24, 48, 72, 96 hpf) Exposure->Observation Control->Observation Endpoints Endpoint Assessment Observation->Endpoints Mortality Mortality Rate Endpoints->Mortality Hatching Hatching Rate Endpoints->Hatching Malformations Morphological Malformations Endpoints->Malformations HeartRate Heart Rate Endpoints->HeartRate Data_Analysis Data Analysis and Interpretation Mortality->Data_Analysis Hatching->Data_Analysis Malformations->Data_Analysis HeartRate->Data_Analysis

Caption: Experimental workflow for assessing acute developmental toxicity.

Hexaconazole_Signaling_Pathway This compound This compound Akt_Pathway Akt Signaling Pathway This compound->Akt_Pathway Alters MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Alters HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis This compound->HPT_Axis Disrupts Apoptosis Apoptosis Akt_Pathway->Apoptosis Regulates MAPK_Pathway->Apoptosis Regulates Inflammation Inflammation MAPK_Pathway->Inflammation Regulates Thyroid_Disruption Thyroid Endocrine Disruption HPT_Axis->Thyroid_Disruption Leads to Dev_Toxicity Developmental Toxicity (Organ Defects) Apoptosis->Dev_Toxicity Inflammation->Dev_Toxicity Thyroid_Disruption->Dev_Toxicity

Caption: Signaling pathways affected by this compound in zebrafish.

Data Interpretation and Conclusion

The data generated from these protocols will enable researchers to characterize the developmental toxicity profile of this compound. By analyzing dose-response relationships for various endpoints, a no-observed-effect concentration (NOEC) and a lowest-observed-effect concentration (LOEC) can be determined. The molecular analyses provide insights into the mechanisms of toxicity, which is crucial for risk assessment and for understanding the potential for adverse effects in other species. The zebrafish model, with its genetic tractability and conserved signaling pathways, serves as a valuable tool in predicting potential human and environmental health risks associated with this compound exposure.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Hexaconazole Resistance in Fusarium graminearum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of hexaconazole resistance in Fusarium graminearum, the primary causal agent of Fusarium Head Blight (FHB).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Fusarium graminearum?

A1: Resistance to this compound, a demethylase inhibitor (DMI) fungicide, in F. graminearum is multifactorial. The most commonly identified mechanisms include:

  • Target Site Modification: Point mutations in the FgCYP51 genes (FgCYP51A, FgCYP51B, and FgCYP51C), which encode the target enzyme sterol 14α-demethylase, can reduce the binding affinity of this compound, thereby decreasing its efficacy.[1][2]

  • Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[3][4][5] Several ABC transporters, such as FgABC3 and FgABC4, have been specifically implicated in azole tolerance.[4][5]

  • Changes in Target Gene Expression: While overexpression of the target gene is a common resistance mechanism for azoles in many fungi, some studies on this compound-resistant lab mutants of F. graminearum have surprisingly found that the expression of FgCYP51 genes was significantly reduced compared to sensitive parental isolates.[1][2]

Q2: Are there compounds that can work synergistically with this compound to overcome resistance?

A2: Yes, research suggests that combining this compound with other compounds can restore its effectiveness. For practical applications, combining or rotating this compound with fungicides like pydiflumetofen is recommended to delay resistance development.[6] Additionally, natural compounds such as cyclic lipopeptides (CLPs) produced by the biocontrol agent Bacillus amyloliquefaciens have shown synergistic antifungal effects when co-applied with DMI fungicides like tebuconazole and difenoconazole, suggesting a potential role as chemosensitizers.[7]

Q3: If an isolate is resistant to this compound, will it be resistant to other DMI fungicides?

A3: Not necessarily. The phenomenon is known as cross-resistance. Studies have shown varied patterns:

  • Positive Cross-Resistance: this compound-resistant mutants have shown resistance to other triazoles like metconazole and flutriafol.[1][2]

  • No Cross-Resistance: The same mutants showed no cross-resistance to propiconazole.[1][2]

  • Negative Cross-Resistance: Interestingly, some this compound-resistant mutants exhibited increased sensitivity (negative cross-resistance) to tebuconazole.[1][2] This highlights the complexity of resistance mechanisms and the importance of selecting appropriate alternative fungicides.

Troubleshooting Experimental Issues

Q4: My this compound treatment is failing. How can I confirm if my F. graminearum isolate has developed resistance?

A4: The first step is to quantify the level of resistance by determining the half-maximal effective concentration (EC₅₀). This involves a dose-response assay comparing your isolate to a known sensitive (wild-type) strain. A significant increase in the EC₅₀ value for your isolate indicates resistance. If resistance is confirmed, subsequent molecular analyses like gene sequencing and expression analysis are recommended.

Experimental Protocols & Data

Protocol 1: Determination of EC₅₀ for this compound

This protocol determines the concentration of this compound required to inhibit fungal mycelial growth by 50%.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound (dissolved in DMSO or acetone)

  • 90 mm Petri dishes

  • Sterile distilled water

  • F. graminearum isolates (test isolate and a known sensitive control)

  • 7 mm cork borer

  • Incubator (25°C)

Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Amended Media: Autoclave PDA and cool it to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates (and below 0.1% to avoid solvent effects). Pour the amended PDA into Petri dishes.

  • Inoculation: From a 5-day-old culture of F. graminearum grown on PDA, take a 7 mm mycelial plug from the leading edge of the colony using a sterile cork borer. Place the plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates in the dark at 25°C for 3-4 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter and subtract the diameter of the initial plug (7 mm).

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL). Use probit analysis or non-linear regression to calculate the EC₅₀ value from the dose-response curve. The Resistance Factor (RF) is calculated as: RF = EC₅₀ of test isolate / EC₅₀ of sensitive isolate.

Protocol 2: Analysis of FgCYP51 Gene Mutations

This protocol is for identifying point mutations in the target genes FgCYP51A, FgCYP51B, and FgCYP51C.

Materials:

  • Fungal mycelium (from liquid culture)

  • DNA extraction kit (e.g., CTAB method or commercial kit)

  • PCR primers specific for FgCYP51A, FgCYP51B, and FgCYP51C

  • Taq polymerase and PCR buffer

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • DNA Extraction: Grow the fungal isolate in Potato Dextrose Broth (PDB) for 3-5 days. Harvest the mycelium by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen. Extract genomic DNA using a suitable kit or protocol.

  • PCR Amplification: Amplify the full coding sequences of the FgCYP51 genes using gene-specific primers. Set up PCR reactions with appropriate controls.

  • Verification & Purification: Run the PCR products on an agarose gel to verify the size of the amplicons. Purify the correct-sized bands using a PCR purification kit.

  • Sequencing: Send the purified PCR products for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence for each FgCYP51 gene using bioinformatics software (e.g., BLAST, ClustalW, MEGA). Identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol quantifies the expression levels of FgCYP51 or ABC transporter genes.

Materials:

  • F. graminearum isolates

  • PDB medium, with and without a sub-lethal concentration of this compound (e.g., the EC₂₀ value)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR primers for target genes and a reference gene (e.g., GAPDH, β-tubulin)

  • SYBR Green Master Mix

  • qRT-PCR instrument

Methodology:

  • Fungal Culture & Treatment: Grow isolates in PDB for 3 days. Add a sub-lethal concentration of this compound to the treatment flasks and an equivalent amount of solvent to the control flasks. Incubate for an additional 6-18 hours.

  • RNA Extraction: Harvest mycelium, freeze in liquid nitrogen, and extract total RNA using a suitable kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

  • qRT-PCR: Set up the qRT-PCR reactions using SYBR Green Master Mix, cDNA template, and specific primers for your target and reference genes. Run the reaction on a qRT-PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. This will show the fold change in the expression of your target gene in the resistant isolate (or under treatment) compared to the sensitive isolate (or control condition).

Quantitative Data Summary

Table 1: this compound Sensitivity in F. graminearum Field Isolates Data represents a baseline sensitivity study of 83 field isolates.

ParameterValue (µg/mL)Reference
EC₅₀ Range0.06 - 4.33[1][2]
Average EC₅₀0.78[1][2]

Table 2: Identified Amino Acid Substitutions in FgCYP51 Genes of this compound-Resistant Mutants Mutations found in laboratory-generated resistant mutants compared to their sensitive parents.

GeneAmino Acid SubstitutionReference
FgCYP51A L92P, N123S[1][2]
FgCYP51B F62L, Q252R, M331V, A412V, V488A[1][2]
FgCYP51C S28L, S256A, V307A (conserved in all tested mutants)[1][2]
D287G, R515I (found in individual mutants)[1][2]

Table 3: Cross-Resistance Profile of this compound-Resistant F. graminearum Mutants

FungicideChemical ClassCross-Resistance PatternReference
MetconazoleTriazole (DMI)Positive[1][2]
FlutriafolTriazole (DMI)Positive[1][2]
PropiconazoleTriazole (DMI)None[1][2]
TebuconazoleTriazole (DMI)Negative[1][2]
FludioxonilPhenylpyrroleNone[1][2]
FluazinamDiarylaminPositive[1][2]

Visualizations

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Resistance Mechanisms Precursors Precursors Lanosterol Lanosterol Precursors->Lanosterol Multiple Steps Ergosterol Ergosterol (Essential for cell membrane) Lanosterol->Ergosterol Inhibited by this compound CYP51 14α-demethylase (FgCYP51) Lanosterol->CYP51 CYP51->Ergosterol This compound This compound Mutation Target Site Mutation (e.g., FgCYP51C S28L) Efflux Efflux Pump Upregulation (e.g., ABC Transporters) Efflux->this compound Pumps fungicide out CYP51_mutated Mutated FgCYP51

Caption: Mechanisms of this compound action and resistance in F. graminearum.

G start Suspected Resistance (e.g., field control failure) ec50 Determine EC₅₀ Value (Protocol 1) start->ec50 compare Compare to Sensitive Strain (Calculate Resistance Factor) ec50->compare sensitive Isolate is Sensitive (RF < 3) compare->sensitive Low RF resistant Isolate is Resistant (RF > 3) compare->resistant High RF molecular_analysis Perform Molecular Analysis resistant->molecular_analysis sequencing Sequence FgCYP51 Genes (Protocol 2) molecular_analysis->sequencing expression Analyze Gene Expression (qRT-PCR - Protocol 3) molecular_analysis->expression mutation_found Identify Point Mutations sequencing->mutation_found expression_change Quantify Fold Change (CYP51s, ABC transporters) expression->expression_change G cluster_cell Fungal Cell Hexa This compound Target CYP51 Enzyme Hexa->Target inhibition Pump Efflux Pump (ABC Transporter) Hexa->Pump expelled Hexa_out This compound (extracellular) Pump->Hexa_out efflux Synergist Synergistic Compound (e.g., Pump Inhibitor) Synergist->Pump BLOCKS

References

Technical Support Center: Degradation of Hexaconazole in Soil and Water Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of the fungicide hexaconazole in soil and water environments.

Frequently Asked Questions (FAQs)

Q1: What is the typical persistence of this compound in soil?

A1: this compound is generally considered to have moderate to high persistence in soil. Its degradation follows first-order kinetics, but the half-life (DT₅₀) can vary significantly depending on environmental conditions.

Q2: What is the persistence of this compound in water?

A2: this compound is stable against hydrolysis at neutral pH.[1] However, it can undergo photodegradation in the presence of light.[2][3] One study indicated no significant biological degradation in river water over a three-week period.[4]

Q3: What are the major degradation products of this compound?

A3: In soil, identified metabolites include 1,2,4-triazole and 1H-1,2,4-triazol-1-ylacetic acid.[1] Microbial degradation can lead to the formation of 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol and 2-(2,4-dichlorophenyl)hexane-1,2-diol.[5]

Q4: What factors influence the degradation rate of this compound in soil?

A4: The degradation of this compound in soil is influenced by several factors:

  • Application Rate: Higher concentrations of this compound can lead to a longer half-life.[1][6]

  • Soil Type: Soil composition, including organic matter content and microbial activity, plays a crucial role.[6]

  • Environmental Conditions: Temperature, moisture, and sunlight can affect the rate of degradation.[3][6]

  • Successive Applications: Repeated applications can alter the soil microbial community, which in turn affects the degradation rate.[1]

Q5: What factors influence the degradation rate of this compound in water?

A5: The primary degradation pathway in water is photolysis. Factors influencing this include:

  • pH: The rate of photolysis can be influenced by the pH of the water, with studies showing variations at pH 5, 7, and 9.[2]

  • Presence of Photosensitizers: Substances like nitrate and nitrite can accelerate the photodegradation of this compound.[2]

  • Light Intensity: The intensity and wavelength of light exposure will directly impact the rate of photodegradation.

Data Presentation

Table 1: Half-life of this compound in Soil

Soil TypeApplication RateHalf-life (DT₅₀) in daysReference(s)
Not SpecifiedSuccessive Applications18.7 - 67.3[1]
Oil Palm PlantationRecommended Dosage69.3[6]
Oil Palm PlantationDouble Recommended Dosage86.6[6]
Paddy Soil (Black)0.6 mg/kg and 6 mg/kg122 - 135[7]
Paddy Soil (Red)0.6 mg/kg and 6 mg/kg270 - 845[7]

Table 2: Photodegradation of this compound in Water

ConditionObservationReference(s)
Neutral pH (7)Stable to hydrolysis[1]
Under High-Pressure Mercury LampPhotolysis follows first-order kinetics[2]
pH 5, 7, 9Photolytic rates vary with pH (7 > 9 > 5)[2]
Presence of Nitrate (0-20 mg/L)Increased photolysis rates[2]
Presence of Nitrite (0.4-2 mg/L)Promoted photolysis rates[2]
Presence of Nitrite (10-20 mg/L)Inhibited photolysis[2]

Experimental Protocols

Protocol 1: this compound Residue Analysis in Soil using QuEChERS and GC-MS

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then let it hydrate for 30 minutes.[8][9] b. Add 10 mL of acetonitrile to the tube.[8][10] c. Add an appropriate internal standard if required. d. Shake vigorously for 1 minute to ensure thorough mixing and extraction. e. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - EN 15662).[11] f. Immediately shake for another minute and then centrifuge at ≥3000 x g for 5 minutes.[10]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[9][10] b. Vortex for 30 seconds to 1 minute.[10] c. Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes.[10] d. The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250-280 °C.
  • Oven Program: Start at 70-100 °C, hold for 1-2 minutes, then ramp at 10-25 °C/min to 280-300 °C, and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  • MS Detector: Electron Impact (EI) ionization mode. Monitor for characteristic this compound ions.

Protocol 2: this compound Residue Analysis in Water using HPLC-UV

1. Sample Preparation (Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. b. Pass 100-500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min. c. Dry the cartridge under vacuum for 10-20 minutes. d. Elute the trapped this compound with 5-10 mL of a suitable solvent like acetonitrile or methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[13][14] Phosphoric acid or formic acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.[12][15]
  • Flow Rate: 1.0 mL/min.[12]
  • Injection Volume: 20 µL.[14]
  • Column Temperature: 30 °C.[14]
  • UV Detector Wavelength: 210-230 nm.[13][14]

Troubleshooting Guides

Guide 1: Low Analyte Recovery in Soil Samples (QuEChERS)

Question: I am experiencing low recovery of this compound from my soil samples using the QuEChERS method. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps Reference(s)
Insufficient Sample Hydration The QuEChERS method is optimized for samples with high water content. For dry soil samples, ensure you add water and allow for adequate hydration time (at least 30 minutes) before adding acetonitrile.[16][17][16][17]
Inefficient Extraction Ensure vigorous shaking after the addition of acetonitrile and again after adding the extraction salts. The duration and intensity of shaking are critical for effective extraction.
Analyte Loss During Cleanup Some cleanup sorbents can retain certain pesticides. If you suspect the d-SPE step is causing losses, try reducing the amount of sorbent or using a different sorbent combination. For example, Graphitized Carbon Black (GCB) can retain planar pesticides.[16][16]
Degradation of pH-sensitive Analyte This compound is generally stable, but if you are analyzing for other pH-sensitive pesticides, ensure you are using a buffered QuEChERS method (e.g., with citrate or acetate buffers) to maintain a stable pH during extraction.[11][11]
Matrix Effects Strong matrix effects can lead to ion suppression in the analytical instrument, appearing as low recovery. Prepare matrix-matched standards to accurately quantify the recovery.[17][17]
Guide 2: Poor Peak Shape in HPLC Analysis (Peak Splitting)

Question: I am observing split peaks for this compound during my HPLC-UV analysis. What could be the cause and how can I fix it?

Possible Cause Troubleshooting Steps Reference(s)
Column Contamination or Void A blockage or void at the head of the column can disrupt the sample flow path. Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[18][19][18][19]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.
Co-eluting Interference The split peak may actually be two different compounds eluting very close together. Try adjusting the mobile phase composition or gradient to improve separation. Injecting a smaller volume can also help confirm if it is a co-elution issue.[18][18]
Mobile Phase Issues An improperly mixed or unbuffered mobile phase can lead to peak shape problems, especially if the analyte has ionizable functional groups. Ensure the mobile phase is thoroughly mixed and consider using a buffer if necessary.

Visualizations

experimental_workflow_soil cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup weigh_sample 1. Weigh 10g Soil Sample add_acetonitrile 2. Add 10mL Acetonitrile weigh_sample->add_acetonitrile shake_1 3. Shake for 1 min add_acetonitrile->shake_1 add_salts 4. Add QuEChERS Salts shake_1->add_salts shake_2 5. Shake for 1 min add_salts->shake_2 centrifuge_1 6. Centrifuge ≥3000 x g shake_2->centrifuge_1 transfer_supernatant 7. Transfer 1mL Supernatant centrifuge_1->transfer_supernatant vortex 8. Vortex with d-SPE Sorbents transfer_supernatant->vortex centrifuge_2 9. Centrifuge ≥5000 x g vortex->centrifuge_2 analysis 10. GC-MS Analysis centrifuge_2->analysis

Caption: Workflow for this compound Analysis in Soil.

troubleshooting_low_recovery start Low Recovery in QuEChERS? q1 Is the soil sample dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Action: Add water and allow to hydrate for 30 min. a1_yes->s1 q2 Was shaking vigorous and for the full duration? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using d-SPE cleanup? a2_yes->q3 s2 Action: Ensure proper shaking technique and duration. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Action: Consider analyte loss due to sorbents. Try reducing sorbent amount or changing type. a3_yes->s3 q4 Have you checked for matrix effects? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-evaluate recovery a4_yes->end s4 Action: Prepare and analyze matrix-matched standards to accurately assess recovery. a4_no->s4 s4->end

Caption: Troubleshooting Low Recovery in Soil Samples.

References

Troubleshooting hexaconazole instability in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of hexaconazole stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the intended application. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice as this compound is soluble in it.[1][2][3] For analytical purposes such as High-Performance Liquid Chromatography (HPLC), acetonitrile is often used as a solvent or a component of the mobile phase.[4][5] Due to its low water solubility (0.017 g/L at 20°C), preparing high-concentration stock solutions in aqueous buffers is not feasible.[6]

Q2: How should I store my this compound stock solution to ensure its stability?

A2: To maximize stability, stock solutions should be stored in tightly sealed containers in a cool, dry, and dark place.[6] For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] Short-term storage at 4°C (for up to one week) is also possible.[2] Protect the solution from light, as this compound can undergo photodegradation.[7][8]

Q3: What factors can lead to the degradation of this compound in a solution?

A3: this compound is generally stable but can be degraded by several factors.[6][9] Exposure to light can cause photochemical degradation.[7][8] The pH of aqueous solutions can also influence the rate of photolysis, with studies showing degradation is faster at pH 7 compared to pH 5 or pH 9.[8] Furthermore, this compound is incompatible with strong oxidizing agents and acids.[6][9] Microbial contamination can also lead to degradation.[10][11]

Q4: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I fix it?

A4: Cloudiness or precipitation typically occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium where this compound has very low solubility.[6] This is a common issue related to the compound's hydrophobicity. To resolve this, you can try:

  • Increasing the final volume of the aqueous solution to lower the final this compound concentration.

  • Using a solubilizing agent like Tween 80 or PEG300 in your final solution, if compatible with your experimental setup.[2]

  • Gently warming the solution or using sonication to aid dissolution, but be cautious about the thermal stability of this compound and other components in your experiment.[2][3]

Q5: How can I verify the concentration and integrity of my this compound stock solution?

A5: The most reliable method to verify the concentration and check for degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5] By comparing the peak area of your sample to that of a freshly prepared standard of known concentration, you can accurately determine the concentration. The appearance of additional peaks may indicate the presence of impurities or degradation products.[10][12]

Troubleshooting Guide

Problem: Precipitate forms after diluting my DMSO stock solution in an aqueous medium.

  • Question: I diluted my 100 mM this compound stock in DMSO into a phosphate-buffered saline (PBS) for my experiment, and the solution immediately turned cloudy. Why did this happen?

  • Answer: This is due to the poor water solubility of this compound.[6] When the DMSO stock is introduced into an aqueous environment, the this compound crashes out of the solution as it cannot remain dissolved at that concentration in the high water content. For cell-based experiments, ensure the final concentration of DMSO is low (typically below 0.1%) to avoid solvent toxicity.[2]

Problem: I am observing a gradual loss of my compound's activity over several weeks.

  • Question: My experiments are showing inconsistent results, and it seems the efficacy of my this compound solution is decreasing over time. What could be the cause?

  • Answer: A gradual loss of activity suggests that the this compound in your stock solution is degrading. This could be due to improper storage conditions. Ensure the solution is protected from light to prevent photodegradation and stored at a low temperature (-20°C or colder) to slow down any potential chemical degradation.[7][8] Repeated freeze-thaw cycles can also degrade the compound; preparing smaller, single-use aliquots is highly recommended.[2][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Source
Water0.017[6]
Methanol246[6][9]
Acetone164[6][9]
Toluene59[6][9]
Dichloromethane336[9]
Hexane0.8[6][9]
DMSOSoluble (e.g., 55 mg/mL)[1][2]

Table 2: Factors Influencing this compound Instability

FactorEffect on StabilityRecommendationsSource
Light Exposure Causes photochemical degradation.Store solutions in amber vials or protect from light.[7][8]
Temperature High temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C.[2][3]
pH (Aqueous) Affects photolysis rate (fastest at pH 7).Buffer aqueous solutions appropriately for the experiment.[8]
Oxidizing Agents Incompatible; can cause chemical degradation.Avoid contact with strong oxidizers.[6]
Microbial Growth Can metabolize and degrade this compound.Use sterile solvents and proper aseptic techniques.[10][11]
Freeze-Thaw Cycles Can lead to degradation and affect solubility.Aliquot stock solutions into single-use volumes.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 314.21 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 100 mM solution: Mass = 0.1 mol/L * 0.001 L * 314.21 g/mol = 0.03142 g (31.42 mg).

    • Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the desired volume of DMSO (e.g., 1 mL for 31.42 mg of this compound).

    • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound Solution using HPLC

  • Objective: To determine the concentration and purity of a this compound stock solution.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

    • This compound analytical standard

  • Chromatographic Conditions (Typical):

    • Mobile Phase: Acetonitrile:Water:Methanol (70:20:10 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20-25°C

    • Injection Volume: 20 µL

    • Detector Wavelength: 230 nm

    • Retention Time (Approximate): 4.5 min (These conditions are based on a published method and may require optimization for your specific system and column.)[4]

  • Procedure:

    • Prepare Calibration Standards: Prepare a series of calibration standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting a primary stock of the this compound analytical standard with acetonitrile.[5]

    • Prepare Sample: Dilute your stored this compound stock solution with acetonitrile to a concentration that falls within the range of your calibration curve.

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

      • Inject the diluted sample solution.

      • Record the peak area for this compound.

    • Calculation: Determine the concentration of this compound in your sample by comparing its peak area to the standard curve. Assess the chromatogram for any significant additional peaks, which may indicate degradation products.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solution Is the stock solution clear and precipitate-free? start->check_solution precipitate_issue Problem: Precipitation/ Cloudiness check_solution->precipitate_issue No check_storage Were proper storage conditions used? (Dark, -20°C, Aliquoted) check_solution->check_storage Yes re_dissolve Action: Warm/Sonicate Dilute further Use co-solvents precipitate_issue->re_dissolve storage_issue Problem: Potential Degradation check_storage->storage_issue No hplc_analysis Action: Verify concentration and purity via HPLC check_storage->hplc_analysis Yes, but issue persists storage_issue->hplc_analysis hplc_result Does HPLC confirm concentration & purity? hplc_analysis->hplc_result prepare_new Action: Prepare fresh stock solution hplc_result->prepare_new No solution_ok Solution is Valid hplc_result->solution_ok Yes prepare_new->start other_factors Troubleshoot other experimental variables solution_ok->other_factors

Caption: Troubleshooting workflow for this compound stock solution instability.

DegradationPathways cluster_factors Instability Factors light Light Exposure (UV Radiation) degradation Degradation (Loss of Activity) light->degradation microbes Microbial Contamination microbes->degradation chemicals Incompatible Chemicals (e.g., Oxidizers) chemicals->degradation This compound This compound Stock Solution This compound->degradation leads to products Formation of Degradation Products (e.g., Diol Metabolites) degradation->products

Caption: Factors leading to the degradation of this compound in solution.

References

Technical Support Center: Hexaconazole Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix interference in hexaconazole residue analysis.

Understanding Matrix Interference

Matrix interference, or the matrix effect (ME), is a significant challenge in the quantitative analysis of pesticide residues.[1] It occurs when co-extracted components from the sample matrix (e.g., soil, plant tissues, water) alter the ionization efficiency of the target analyte, in this case, this compound.[2][3] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the matrix effect and how does it manifest in my analysis?

A: The matrix effect is the alteration (suppression or enhancement) of an analyte's signal response due to the presence of other compounds in the sample extract.[1][3] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting matrix components can interfere with the ionization process of this compound.[4][5]

  • Ion Suppression: This is the most common manifestation.[4] Co-eluting matrix components compete with this compound for ionization in the MS source, reducing the number of analyte ions that reach the detector.[3][6] This leads to a lower signal and potentially overestimated residue levels if not corrected.

  • Ion Enhancement: Less common, this occurs when matrix components improve the ionization efficiency of this compound. In GC analysis, this can happen when matrix components mask active sites in the injector or column, preventing the degradation of the analyte and leading to a stronger signal.[7]

You can quantitatively measure the matrix effect by comparing the signal response of a standard prepared in a pure solvent to that of a standard spiked into a blank matrix extract (post-extraction).

Formula for Matrix Effect (ME): ME (%) = (Peak area in matrix / Peak area in solvent) * 100

  • ME < 100% indicates signal suppression.

  • ME > 100% indicates signal enhancement.

Q2: My analyte signal is significantly lower in sample extracts compared to my solvent standards. How can I confirm and troubleshoot this ion suppression?

A: This strongly suggests ion suppression due to matrix effects.

Confirmation & Troubleshooting Steps:

  • Perform a Post-Extraction Spike: Spike a known concentration of this compound into a blank matrix extract after the extraction and cleanup steps. Compare the response to a pure solvent standard of the same concentration. A significantly lower response in the matrix confirms suppression.

  • Optimize Chromatography: Improve the separation of this compound from interfering matrix components.[3][8]

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the co-eluting interferences.[3]

    • Change Column: Consider a column with a different stationary phase chemistry or a metal-free column, as some compounds can chelate with metal surfaces in standard columns, causing signal loss.[9]

  • Improve Sample Cleanup: The goal is to remove interfering components before analysis. The QuEChERS method includes a dispersive solid-phase extraction (d-SPE) cleanup step. You may need to optimize the sorbents used.[10]

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

    • C18: Removes non-polar interferences like fats and lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can retain planar pesticides.

  • Dilute the Sample: A simple and effective method is to dilute the final extract.[2][6] This reduces the concentration of matrix components, thereby lessening their suppressive effect.[2] While this may increase the limit of quantitation (LOQ), modern sensitive instruments can often compensate for the dilution.[5]

Q3: What is the most reliable calibration strategy to compensate for matrix effects?

A: When matrix effects cannot be eliminated, compensation strategies are necessary. Matrix-matched calibration is the most common and recommended approach for pesticide residue analysis.[11][12][13]

  • How it Works: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[11] This ensures that the standards and the samples experience the same matrix-induced suppression or enhancement, correcting for the effect.[11]

  • Limitations: The primary challenge is obtaining a true blank matrix that is identical to the samples being analyzed.[4] The variability of matrix effects between different samples of the same commodity can also impact accuracy.[13]

Other strategies include:

  • Standard Addition: Involves spiking the analyte at different concentrations directly into aliquots of the sample extract. This is highly accurate for individual samples but is time-consuming and not practical for routine high-throughput analysis.[4][8]

  • Isotopically Labeled Internal Standards: This is considered the gold standard for compensation. A stable isotope-labeled version of this compound is added to the sample before extraction. Since it has nearly identical chemical and physical properties, it co-elutes and experiences the same matrix effects, providing the most accurate correction.[4] However, these standards can be expensive and may not be commercially available for all analytes.[4]

Q4: I'm analyzing this compound in complex matrices like soil and tea. What specific challenges should I anticipate?

A: Complex matrices like soil and tea are known for causing significant matrix effects.

  • Soil: Soil samples contain a high concentration of humic acids, fulvic acids, and various minerals that can be co-extracted and interfere with analysis.[10][14] The original QuEChERS method was designed for high-moisture samples, so modifications, such as adding water to dry soil before extraction, are often necessary.[10]

  • Tea: Herbal teas and similar botanical matrices are rich in pigments (like chlorophyll), polyphenols, and other co-extractives that lead to strong ion suppression and instrument contamination.[15] Using d-SPE sorbents like GCB is often required to remove these pigments, but care must be taken to avoid loss of the target analyte.

For these matrices, a combination of a robust cleanup protocol (e.g., optimized QuEChERS) and a compensatory calibration method (matrix-matched or internal standard) is typically required for accurate results.

Quantitative Data Summary

Matrix effects are highly dependent on the analyte, matrix, and analytical method. The following tables summarize typical data from pesticide residue studies.

Table 1: Examples of Matrix Effects (ME) for Triazole Fungicides in Various Matrices

FungicideMatrixAnalytical MethodMatrix Effect (%)Effect Type
This compoundKiwifruitHPLC-UV87.7 - 89.2Suppression
This compoundBiological TissuesUPLC-MS/MS89.6 - 102.3Mild/None
TebuconazoleApplesGC-MS/MS173.9Enhancement
TebuconazoleGrapesGC-MS/MS177.7Enhancement
PenconazoleSpelt KernelsGC-MS/MS105.7Enhancement
MyclobutanilSunflower SeedsGC-MS/MS75.3Suppression

Data synthesized from multiple sources.[16][17][18]

Table 2: Typical Recovery Rates for this compound from Validation Studies

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Analytical Method
Tomato0.01 - 1.089 - 1102.99 - 5.88GC-ECD
Soil0.01 - 1.090 - 1191.15 - 5.76GC-ECD
Brown Rice0.02 (LOQ)77.3 - 93.8< 10GC-MS
Water-77.3 - 93.8< 10GC-MS
Kiwifruit0.05 - 5.091.5 - 97.31.86 - 9.40HPLC-UV

Data compiled from various residue analysis studies.[17][19][20]

Experimental Protocols & Workflows

Protocol: Modified QuEChERS Method for this compound in Soil

This protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for a low-moisture matrix like soil.[10]

1. Sample Preparation and Hydration:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add a specific volume of deionized water (e.g., 8-10 mL) to hydrate the sample and let it sit for 30 minutes. This is crucial for efficient extraction.[10]

  • Add an internal standard if this method of calibration is being used.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously by hand for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • The tube should contain the d-SPE sorbents. For soil, a common mixture is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[17]

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥4000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer an aliquot of the cleaned supernatant into an autosampler vial.

  • The extract may be acidified (e.g., with formic acid) to improve the stability of certain pesticides for LC-MS/MS analysis.

  • The sample is now ready for injection into the GC-MS or LC-MS/MS system.

Visualizations

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_final 4. Final Analysis start Weigh 10g Homogenized Sample (e.g., Soil) hydrate Add Water (for dry matrix) & Equilibrate start->hydrate add_solvent Add 10mL Acetonitrile hydrate->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥4000 rcf, 5 min) shake->centrifuge1 transfer1 Take Aliquot of Supernatant centrifuge1->transfer1 add_dspe Add to Tube with d-SPE Sorbents (MgSO4, PSA, C18) transfer1->add_dspe vortex Vortex (1 min) add_dspe->vortex centrifuge2 Centrifuge (≥4000 rcf, 5 min) vortex->centrifuge2 transfer2 Transfer Clean Extract to Vial centrifuge2->transfer2 analysis Inject into LC-MS/MS or GC-MS transfer2->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

Troubleshooting_Workflow Troubleshooting Matrix Effects problem Problem Identified: Inaccurate Quantification (Poor Recovery / High RSD) is_it_me Is it a Matrix Effect (ME)? problem->is_it_me strategy Choose Strategy: Eliminate or Compensate? is_it_me->strategy yes_path other_issues Investigate Other Issues: - Instrument Performance - Standard Degradation - Extraction Inefficiency is_it_me->other_issues no_path yes_path YES eliminate Eliminate/Reduce ME strategy->eliminate compensate Compensate for ME strategy->compensate cleanup Improve Sample Cleanup (Optimize d-SPE Sorbents) eliminate->cleanup chromatography Optimize Chromatography (Gradient, Column) eliminate->chromatography dilute Dilute Sample Extract eliminate->dilute mmc Matrix-Matched Calibration (Most Common) compensate->mmc is Isotope-Labeled Internal Standard (Best Accuracy) compensate->is std_add Standard Addition (Time Intensive) compensate->std_add no_path NO

Caption: Logical workflow for troubleshooting matrix effects in residue analysis.

Matrix_Effect_Concept cluster_ideal Ideal Response (Solvent Standard) cluster_suppression Matrix Effect: Ion Suppression cluster_enhancement Matrix Effect: Ion Enhancement ideal_peak Analyte Signal suppressed_peak Reduced Analyte Signal matrix_coelute_s Co-eluting Matrix Components matrix_coelute_s->suppressed_peak Compete for Ionization enhanced_peak Enhanced Analyte Signal matrix_coelute_e Co-eluting Matrix Components matrix_coelute_e->enhanced_peak Improve Ionization or Protect Analyte

Caption: Conceptual diagram of ion suppression and enhancement matrix effects.

References

Technical Support Center: Understanding Azole Fungicide Cross-Resistance with Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cross-resistance patterns between hexaconazole and other azole fungicides. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other azole fungicides?

A1: this compound, like other demethylation inhibitor (DMI) fungicides, targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeasts). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, azole fungicides disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

Q2: What are the main mechanisms that lead to resistance against this compound and other azoles?

A2: Fungal populations can develop resistance to azole fungicides through several key mechanisms:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme. These changes can reduce the binding affinity of azole fungicides to the enzyme, thereby diminishing their inhibitory effect.

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher cellular concentrations of the 14α-demethylase enzyme. This overabundance of the target enzyme can effectively "titrate out" the fungicide, requiring higher concentrations to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. These pumps actively expel the fungicide from the cell, reducing its intracellular concentration and thus its efficacy.

Q3: Does resistance to this compound automatically confer resistance to all other azole fungicides?

A3: Not necessarily. The pattern of cross-resistance is complex and depends on the specific resistance mechanism, the fungal species, and the chemical structure of the other azole fungicides. Some mutations in the CYP51 gene may confer broad cross-resistance to many azoles, while others may lead to resistance to a specific subset of azoles or even result in increased susceptibility (negative cross-resistance) to others.

Q4: What is the significance of the TR34/L98H mutation in Aspergillus fumigatus regarding cross-resistance?

A4: The TR34/L98H alteration in Aspergillus fumigatus is a well-documented mechanism of azole resistance. It consists of a 34-base pair tandem repeat (TR34) in the promoter region of the cyp51A gene, coupled with a point mutation leading to a leucine-to-histidine substitution at codon 98 (L98H). The tandem repeat leads to overexpression of the cyp51A gene, while the L98H mutation reduces the affinity of the enzyme for certain azoles. This combination typically confers cross-resistance to a broad range of both medical and agricultural azoles.[1][2]

Troubleshooting Experimental Results

Problem 1: My fungal isolate shows high resistance to this compound but remains susceptible to tebuconazole. Why is this happening?

Possible Cause: This phenomenon, known as negative cross-resistance, has been observed in some fungal species, such as Fusarium graminearum.[3] The specific mutation(s) in the CYP51 gene that confer resistance to this compound may, in this case, alter the enzyme's structure in such a way that it becomes more susceptible to inhibition by tebuconazole. This highlights that the structural differences between azole fungicides can lead to very different interactions with a mutated target enzyme.

Suggested Actions:

  • Sequence the CYP51 genes: In fungi with multiple CYP51 paralogs, such as Fusarium graminearum (FgCYP51A, FgCYP51B, and FgCYP51C), sequence all three to identify any mutations.[3]

  • Perform molecular docking studies: If a novel mutation is identified, computational modeling can help predict how the structural change affects the binding of different azole fungicides.

  • Expand the panel of tested azoles: Include other DMIs like propiconazole and metconazole to get a broader picture of the cross-resistance profile.

Problem 2: I'm observing a general increase in resistance to all tested azoles, but I can't find any mutations in the CYP51 gene.

Possible Cause: Broad-spectrum azole resistance in the absence of target-site mutations often points towards mechanisms that are not specific to the drug-target interaction. The most likely causes are:

  • Overexpression of efflux pumps: Upregulation of ABC or MFS transporters can expel a wide range of xenobiotics, including various azole fungicides.

  • Upregulation of stress response pathways: Cellular stress signaling, such as the calcium-calcineurin pathway, can contribute to a more general tolerance to antifungal agents.[4][5][6][7]

Suggested Actions:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes (e.g., CDR1, MDR1) and key genes in the ergosterol biosynthesis pathway (CYP51). Compare the expression in your resistant isolate to a susceptible wild-type strain.

  • Investigate Signaling Pathways: Analyze the expression of key components of stress response pathways, such as calcineurin and its downstream targets.

  • Use of Efflux Pump Inhibitors: In your susceptibility assays, include a known efflux pump inhibitor to see if it restores sensitivity to the azole fungicides.

Data Presentation

Table 1: Cross-Resistance Patterns of this compound-Resistant Fusarium graminearum Mutants

This table summarizes the EC50 values (the concentration of a fungicide that causes a 50% reduction in mycelial growth) for this compound and other DMI fungicides against this compound-sensitive parental strains and their resistant mutants. Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the sensitive parent.

FungicideChemical GroupAvg. EC50 Sensitive (µg/ml)Avg. EC50 Resistant (µg/ml)Avg. Resistance Factor (RF)Type of Cross-Resistance with this compound
This compound Triazole0.78>10>12.8-
MetconazoleTriazole0.25>5>20Positive
FlutriafolTriazole0.15>5>33.3Positive
PropiconazoleTriazole0.520.651.25None
TebuconazoleTriazole0.880.450.51Negative

Data compiled from studies on Fusarium graminearum. The exact values can vary between specific mutants.[3][8]

Experimental Protocols

1. Determination of EC50 Values using Broth Microdilution Method

This protocol is adapted for filamentous fungi to determine the concentration of fungicide that inhibits mycelial growth by 50% (EC50).

  • Materials:

    • 96-well microtiter plates

    • Fungal isolates

    • Potato Dextrose Broth (PDB) or similar liquid medium

    • Fungicide stock solutions (e.g., in DMSO)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare Fungal Inoculum: Grow the fungal isolate on Potato Dextrose Agar (PDA) for 7-10 days. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • Prepare Fungicide Dilutions: Perform serial dilutions of the fungicide stock solutions in the liquid medium directly in the 96-well plate. A typical concentration range for azoles might be from 0.01 to 20 µg/mL. Include a fungicide-free control (medium with DMSO, if used) and a blank (medium only).

    • Inoculation: Add the fungal spore suspension to each well (except the blank) to achieve a final concentration of 5 x 10^4 spores/mL.

    • Incubation: Incubate the plates at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the control wells.

    • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the fungicide-free control. Use a probit or log-logistic regression analysis to determine the EC50 value.

2. Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target genes like CYP51 and efflux pump genes.

  • Materials:

    • Fungal mycelia (treated with and without fungicide)

    • RNA extraction kit suitable for fungi

    • DNase I

    • cDNA synthesis kit

    • qPCR instrument

    • SYBR Green or probe-based qPCR master mix

    • Gene-specific primers (for target and reference genes)

  • Procedure:

    • Fungal Culture and Treatment: Grow the fungal isolate in liquid medium to the mid-logarithmic phase. Expose the culture to a sub-lethal concentration of the azole fungicide for a defined period (e.g., 2-4 hours). Harvest the mycelia by filtration and immediately freeze in liquid nitrogen. Include an untreated control.

    • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable kit, following the manufacturer's instructions.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

    • qPCR Reaction: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target gene (e.g., FgCYP51B) and a reference gene (e.g., actin or GAPDH), and the qPCR master mix.

    • Data Analysis: Analyze the amplification data using the 2^-ΔΔCt method to calculate the relative expression (fold change) of the target gene in the treated sample compared to the untreated control, normalized to the expression of the reference gene.

Visualizations

Signaling Pathways and Experimental Workflows

Azole_Resistance_Mechanisms cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanisms Azole Azole Fungicide (e.g., this compound) CYP51 14α-demethylase (CYP51/ERG11) Azole->CYP51 Inhibits EffluxPump Efflux Pump (ABC/MFS) Azole->EffluxPump Substrate for expulsion Membrane Ergosterol Ergosterol Ergosterol->Membrane Incorporates into Membrane CYP51->Ergosterol Synthesizes ToxicSterols Toxic Sterols CYP51->ToxicSterols Leads to accumulation when inhibited EffluxPump->Azole Expels Lanosterol Lanosterol Lanosterol->CYP51 Substrate Mutation Target Site Mutation (CYP51 gene) Mutation->CYP51 Alters enzyme, reduces binding Overexpression Target Overexpression (CYP51 gene) Overexpression->CYP51 Increases amount PumpUpregulation Efflux Pump Upregulation PumpUpregulation->EffluxPump Increases amount

Caption: Overview of azole fungicide action and the primary mechanisms of resistance.

Calcium_Signaling_Pathway cluster_nucleus AzoleStress Azole Stress Ca_influx Ca²⁺ Influx AzoleStress->Ca_influx Induces Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates Calcineurin Calcineurin (CnaA/CnaB) Calmodulin->Calcineurin Activates CrzA_P CrzA-P (Inactive) Calcineurin->CrzA_P Dephosphorylates CrzA CrzA (Active) CrzA_P->CrzA Nucleus Nucleus CrzA->Nucleus Translocates to GeneExpression Stress Response Gene Expression Nucleus->GeneExpression Activates Tolerance Azole Tolerance GeneExpression->Tolerance

Caption: The Calcium-Calcineurin signaling pathway's role in azole stress tolerance.

Experimental_Workflow_EC50 Start Start: Prepare Fungal Spore Suspension PlatePrep Prepare 96-well plate with fungicide serial dilutions Start->PlatePrep Inoculate Inoculate plate with spore suspension PlatePrep->Inoculate Incubate Incubate for 48-72 hours Inoculate->Incubate ReadOD Measure Optical Density (OD) Incubate->ReadOD Calculate Calculate % Inhibition vs. Control ReadOD->Calculate Analyze Perform regression analysis to determine EC50 Calculate->Analyze End End: EC50 Value Analyze->End

Caption: Experimental workflow for determining EC50 values via broth microdilution.

References

Validation & Comparative

Comparative Efficacy of Hexaconazole and Tebuconazole in the Management of Wheat Rust

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the performance of two key triazole fungicides against wheat rust diseases.

This guide provides an objective comparison of the efficacy of hexaconazole and tebuconazole, two widely used triazole fungicides, in controlling wheat rust. The information presented is collated from various field trials and research studies to assist researchers, scientists, and drug development professionals in making informed decisions for effective wheat rust management strategies.

Executive Summary

Both this compound and tebuconazole are systemic fungicides belonging to the demethylation inhibitor (DMI) class of triazoles. Their primary mode of action is the inhibition of ergosterol biosynthesis in fungi, which is crucial for the formation of fungal cell walls, leading to the disruption of fungal growth.[1][2] While both fungicides are effective against a broad spectrum of fungal diseases, including wheat rusts, their performance can vary based on the specific rust species, disease pressure, application timing, and environmental conditions.

Field studies have consistently demonstrated the high efficacy of tebuconazole in controlling various wheat rusts, including yellow (stripe) rust, leaf rust, and stem rust, resulting in significant reductions in disease severity and corresponding increases in grain yield.[3][4] Data on the standalone application of this compound for wheat rust control is less prevalent in readily available literature; however, its effectiveness is noted, particularly in combination with other fungicides.[5]

Quantitative Efficacy Data

The following tables summarize the performance of tebuconazole and a combination fungicide containing this compound from various field trials. It is important to note that a direct head-to-head comparison of standalone this compound and tebuconazole under the same experimental conditions was not available in the reviewed literature.

Table 1: Efficacy of Tebuconazole on Wheat Yellow Rust (Puccinia striiformis)

Treatment (Active Ingredient)Application RateMean Disease Severity (%)Mean Disease Control (%)Mean Grain Yield (q/ha)Yield Increase over Control (%)Reference
Tebuconazole 25% EC0.1%1.8499.6432.1056.08[4]
Untreated Control-48.39-20.57-[4]

Table 2: Efficacy of Tebuconazole on Wheat Stem Rust (Puccinia graminis f. sp. tritici)

Treatment (Active Ingredient)Application RateDisease Incidence (%) (14 days after spray)Disease Severity (ACI) (14 days after spray)Grain Yield Increase over Control (%)Reference
Tebuconazole 50% EC0.1%3.941.67169.49 - 185.48[3]
Untreated Control-80.3866.67-[3]

Table 3: Efficacy of a this compound-Containing Fungicide on Wheat Rusts

Treatment (Active Ingredient)Application RateYellow Rust Incidence Reduction (%)Yellow Rust Severity Reduction (%)Stem Rust Incidence Reduction (%)Stem Rust Severity Reduction (%)Reference
Fenpicoxamid + this compoundNot Specified90.587.7Significant ReductionSignificant Reduction[5]
Propiconazole (Standard Check)Not Specified95.294.7Significant ReductionSignificant Reduction[5]
Untreated Control-----[5]

Note: ACI stands for Average Coefficient of Infection. q/ha stands for quintals per hectare.

Experimental Protocols

The data presented in this guide are derived from field experiments conducted under varying environmental conditions. While specific parameters may differ between studies, the general methodology for evaluating fungicide efficacy on wheat rust follows a standardized approach.

A Representative Experimental Protocol:

  • Experimental Design: Field trials are typically laid out in a Randomized Complete Block Design (RCBD) with multiple replications (usually three or four) to ensure statistical validity.[6][7]

  • Plot Size: The size of individual plots can vary but are generally in the range of 10 to 20 square meters.[8]

  • Variety Selection: A wheat variety susceptible to the target rust species is chosen to ensure adequate disease development for evaluating fungicide performance.[6]

  • Fungicide Application:

    • Fungicides are applied at recommended dosages.

    • Application is typically carried out using a knapsack sprayer to ensure uniform coverage of the foliage.[6]

    • The timing of application is critical and is often initiated at the first sign of disease or at a specific disease severity threshold (e.g., 5% disease severity).[6][9] In some studies, multiple applications are made at specific growth stages (e.g., flag leaf emergence).[10]

  • Data Collection:

    • Disease Assessment: Disease severity and incidence are recorded at regular intervals using standardized scales, such as the modified Cobb's scale.[6][9] This involves visually estimating the percentage of leaf area covered by rust pustules.

    • Yield Parameters: At the end of the growing season, grain yield, thousand-grain weight, and other relevant agronomic parameters are recorded from a designated area within each plot.[6][9]

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.[6][9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a field experiment designed to compare the efficacy of fungicides against wheat rust.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion start Select Susceptible Wheat Variety design Randomized Complete Block Design (RCBD) (3-4 Replications) start->design plots Establish Experimental Plots (e.g., 10-20 m² each) design->plots infection Natural or Artificial Inoculation with Rust Spores plots->infection monitoring Monitor for Disease Onset (e.g., 5% Severity) infection->monitoring hex_app Apply this compound monitoring->hex_app teb_app Apply Tebuconazole monitoring->teb_app control Untreated Control monitoring->control disease_ass Disease Severity & Incidence Assessment (e.g., Modified Cobb's Scale) hex_app->disease_ass teb_app->disease_ass control->disease_ass yield_ass Grain Yield & Quality Measurement disease_ass->yield_ass analysis Statistical Analysis (ANOVA) yield_ass->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Caption: Experimental workflow for comparing fungicide efficacy on wheat rust.

Mode of Action: Ergosterol Biosynthesis Inhibition

Both this compound and tebuconazole function as demethylation inhibitors (DMIs). Their mode of action targets the fungal pathogen directly.

mode_of_action fungicide This compound or Tebuconazole inhibition Inhibition fungicide->inhibition enzyme 14α-demethylase (Ergosterol Biosynthesis Enzyme) enzyme->inhibition ergosterol Ergosterol Synthesis Blocked inhibition->ergosterol membrane Disrupted Fungal Cell Membrane ergosterol->membrane death Fungal Cell Death membrane->death

Caption: Mode of action of triazole fungicides on fungal pathogens.

Specifically, they inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] The disruption of ergosterol production leads to a compromised cell membrane structure and function, ultimately inhibiting the growth and proliferation of the rust fungus.[1]

Conclusion

Tebuconazole has demonstrated consistent and high efficacy in controlling various wheat rust diseases in numerous field trials, leading to substantial yield protection. While direct comparative data for standalone this compound is limited in the reviewed literature, its inclusion in fungicide mixtures and its classification as a DMI suggest its potential for effective rust management. The choice between these fungicides may depend on factors such as the specific rust pathogen, local disease pressure, cost-effectiveness, and the need for resistance management strategies, which often advocate for the rotation or mixing of fungicides with different modes of action. Further head-to-head field trials are warranted to provide a more definitive comparative assessment of the standalone efficacy of this compound against wheat rusts.

References

A Comparative Guide to Validated LC-MS/MS Methods for Hexaconazole Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of the fungicide hexaconazole in various plant tissues. It also presents alternative analytical techniques to offer a broader perspective for researchers. The information is compiled from various scientific studies to aid in selecting the most suitable method for specific research needs.

Introduction

This compound is a broad-spectrum systemic triazole fungicide used to control a wide range of fungal pathogens on various crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and robustness.[2][3] This guide details a validated LC-MS/MS method and compares it with alternative chromatographic techniques.

Methodology Comparison

This section compares the performance of LC-MS/MS with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with a UV detector (HPLC-UV) for the determination of this compound in plant matrices.

ParameterLC-MS/MSGC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.Separation by liquid chromatography with detection based on UV absorbance.
Selectivity Very HighHighModerate to Low
Sensitivity Very High (LODs in the low µg/kg range)[4][5]High (LOD of 0.02 mg/kg in fruits and vegetables)[6]Moderate (LODs typically in the mg/kg range)[7]
Sample Throughput High, especially with UHPLC systems.[8]ModerateModerate
Matrix Effects Can be significant, often requiring matrix-matched calibration or stable isotope-labeled internal standards.[9]Can be significant, may require extensive cleanup.[10]Less susceptible to ion suppression/enhancement but prone to interferences from co-eluting compounds.
Applicability Broad, suitable for a wide range of polar and non-polar compounds.[3]Suitable for volatile and thermally stable compounds.Suitable for compounds with a UV chromophore.
Cost High initial investment and maintenance costs.[3]Moderate to high initial investment.Lower initial investment and maintenance costs.[7]

Experimental Protocols

Detailed experimental protocols for a validated LC-MS/MS method and a comparative GC-based method are provided below.

Validated LC-MS/MS Method for Fruits and Vegetables

This protocol is a synthesized procedure based on common practices for pesticide residue analysis in high-moisture plant matrices.[5][11]

1.1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for pesticide residue analysis in food matrices.[9][12]

SamplePrep cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis HomogenizedSample 10-15 g Homogenized Plant Tissue Add_ACN Add 10-15 mL Acetonitrile HomogenizedSample->Add_ACN Add_Salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) Add_ACN->Add_Salts Vortex_Centrifuge Vortex and Centrifuge Add_Salts->Vortex_Centrifuge Transfer_Aliquot Transfer Aliquot of Acetonitrile Extract Vortex_Centrifuge->Transfer_Aliquot Supernatant Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18, GCB) Transfer_Aliquot->Add_dSPE Vortex_Centrifuge2 Vortex and Centrifuge Add_dSPE->Vortex_Centrifuge2 Filter Filter Supernatant Vortex_Centrifuge2->Filter Supernatant LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis

Caption: QuEChERS sample preparation workflow.

1.2. LC-MS/MS Parameters

ParameterTypical Value
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient starts with a high percentage of aqueous phase, ramping up the organic phase to elute the analyte.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 314.1 [M+H]⁺
Product Ions (m/z) 70.1, 159.1 (quantifier and qualifier ions may vary slightly between instruments)[13]
Collision Energy Optimized for the specific instrument.

1.3. Method Validation Data

The following table summarizes typical validation parameters for an LC-MS/MS method for this compound in plant tissues, compiled from multiple sources.

ParameterValueReference
Linearity (R²) > 0.99[5][7]
Limit of Detection (LOD) 0.001 - 0.04 mg/kg[4][5][7]
Limit of Quantification (LOQ) 0.003 - 0.11 mg/kg[4][5][7]
Accuracy (Recovery) 81.2% - 110%[4][7]
Precision (RSD) < 15%[4][7]
Alternative Method: GC-MS/MS for Fruits and Vegetables

This method is suitable for laboratories equipped with GC-MS/MS and provides a reliable alternative to LC-MS/MS.[6]

2.1. Sample Preparation

Sample preparation involves extraction with acetonitrile followed by a clean-up step using solid-phase extraction (SPE).

GC_SamplePrep cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis HomogenizedSample Homogenized Plant Tissue Add_ACN Extract with Acetonitrile HomogenizedSample->Add_ACN Concentrate Concentrate Extract Add_ACN->Concentrate Load_SPE Load onto GCB/NH2 SPE Cartridge Concentrate->Load_SPE Elute Elute with Petroleum Ether:Acetone Load_SPE->Elute Evaporate_Reconstitute Evaporate and Reconstitute Elute->Evaporate_Reconstitute GCMS_Analysis GC-MS/MS Analysis Evaporate_Reconstitute->GCMS_Analysis

Caption: GC-MS/MS sample preparation workflow.

2.2. GC-MS/MS Parameters

ParameterTypical Value
GC Column DB-5ms or similar non-polar column
Injector Temperature 250 - 280 °C
Oven Program A temperature gradient is used to separate analytes, e.g., starting at 70°C and ramping to 280°C.
Carrier Gas Helium at a constant flow rate.
Ionization Mode Electron Ionization (EI)
MS/MS Detection Multiple Reaction Monitoring (MRM)

2.3. Performance Data

ParameterValueReference
LOD 0.02 mg/kg[6]
Recovery 92.24% - 106.13%[6]
Precision (RSD) 3.03% - 9.34%[6]

Conclusion

The choice of analytical method for this compound determination in plant tissues depends on several factors, including the required sensitivity, the complexity of the matrix, available instrumentation, and cost considerations. LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for trace-level residue analysis and regulatory compliance. However, GC-MS/MS offers a robust and reliable alternative, particularly for laboratories already equipped with this instrumentation. HPLC-UV, while less sensitive, can be a cost-effective option for screening purposes or for analyzing samples with higher expected concentrations of this compound. The QuEChERS sample preparation method is highly versatile and can be adapted for both LC- and GC-based analyses, providing a streamlined workflow for pesticide residue testing in a variety of plant matrices.

References

A Comparative Guide to Nano-Hexaconazole and Conventional Formulations: Efficacy, Safety, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in agrochemicals has paved the way for the development of "smart" pesticides, designed to enhance efficacy, reduce environmental impact, and improve crop safety. This guide provides a detailed comparison between nano-formulations of hexaconazole, a widely used triazole fungicide, and its conventional counterparts. By leveraging experimental data, we explore the significant advantages nano-hexaconazole offers in terms of antifungal activity, controlled release, and reduced toxicity.

This compound operates by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to altered membrane permeability and ultimately, fungal cell death. While effective, conventional formulations often suffer from low water solubility, high dosage requirements, and potential phytotoxicity, leading to environmental runoff and adverse effects on non-target organisms.[2][3] Nano-formulations, such as nanodispersions and nanocapsules, have been developed to overcome these limitations.[1][4]

Superior Antifungal Efficacy

Experimental data consistently demonstrates that nano-hexaconazole exhibits significantly higher antifungal activity at lower concentrations compared to conventional or micronized this compound.[1][5] This enhanced bioactivity is attributed to the larger surface area-to-volume ratio of nanoparticles, which improves their ability to penetrate fungal cell walls.[1]

Studies have shown that nano-hexaconazole is more potent against a range of pathogenic fungi, including Aspergillus species, Rhizoctonia solani, and Ganoderma boninense.[1][5][6] For instance, at a concentration of 10 ppm, nano-hexaconazole achieved 98-99% growth inhibition against various Aspergillus strains, a substantial increase compared to the micronized form.[1] Similarly, against R. solani, nano-formulations were found to be approximately twice as effective as conventional ones.[5][7]

Table 1: Comparative Antifungal Activity (In Vitro)
Fungal SpeciesFormulationConcentrationMycelial Growth Inhibition (%)ED₅₀ / EC₅₀ (ppb or µg/ml)Source(s)
Aspergillus niger (BDS113)Nano-Hexaconazole10 ppm~98-99%Not Specified[1]
Aspergillus niger (BDS113)Micronized this compound10 ppmSignificantly Lower than NanoNot Specified[1]
Aspergillus fumigatusNano-Hexaconazole10 ppm~98-99%Not Specified[1]
Aspergillus fumigatusMicronized this compound10 ppmSignificantly Lower than NanoNot Specified[1]
Rhizoctonia solaniNano-HexaconazoleNot Specified~80%11.93 - 17.45 µg/ml[5][7]
Rhizoctonia solaniConventional this compoundNot Specified~50%25.00 - 35.34 µg/ml[5][7]
Ganoderma boninenseChitosan-Hexaconazole NP (CHEN20)Not SpecifiedNot Specified8.0 ppb[8]
Ganoderma boninensePure this compoundNot SpecifiedNot Specified23.5 ppb[8]
Ganoderma boninenseThis compound-Micelle (Tween 80)Not SpecifiedNot Specified2 - 13 ppb[9]

Note: NP denotes Nanoparticles. ED₅₀/EC₅₀ is the effective dose/concentration that causes 50% of the maximum response.

Physicochemical Properties and Controlled Release

The efficacy of nano-hexaconazole is closely linked to its physical and chemical characteristics, which are determined by the synthesis method. Encapsulation within carriers like chitosan or formulation into micelles not only improves solubility but also allows for the controlled and sustained release of the active ingredient.[4][9] This prolongs the fungicide's activity and reduces the need for frequent applications.[6] For example, chitosan-based nanocapsules demonstrated a release period of 14 days in soil, compared to just 5 days for a commercial formulation.[7]

Table 2: Physicochemical Characteristics of this compound Formulations
Formulation TypeCarrier/SurfactantAverage Particle SizeEncapsulation Efficiency (%)Loading Content (%)Source(s)
NanodispersionPolyethylene glycol (PEG)~100 nmNot ApplicableNot Applicable[2]
Chitosan NanocapsulesChitosan/TPP~100 nm73%Not Specified[4][7]
Chitosan-Hexaconazole NPChitosan/TPP (5 mg/mL)18 nmNot Specified16.7%[8][10]
This compound-MicelleSodium Dodecyl Sulfate (SDS)69 - 80 nm52.1%35.7%[9]
This compound-MicelleTween 80 (T80)Not Specified35.4%19.1%[9]

Note: TPP is Sodium Tripolyphosphate, a crosslinking agent.

Reduced Phytotoxicity and Enhanced Safety Profile

A significant advantage of nano-encapsulation is the reduction of phytotoxicity.[6][11] Conventional this compound formulations have been shown to inhibit the growth of seedlings, affecting root elongation, plant height, and overall biomass.[11] In contrast, studies on oil palm seedlings demonstrated that chitosan-fungicide nanoparticles significantly reduced these phytotoxic effects compared to both pure and conventional fungicides.[11]

Furthermore, nano-formulations exhibit a better safety profile towards non-target organisms. Cytotoxicity assays on Vero cell lines confirmed that nano-formulations are less toxic than their commercial counterparts.[4][7] Studies on soil nitrifiers and nitrogen-fixing blue-green algae found that nano-hexaconazole at recommended doses had no significant adverse effects, helping to maintain soil fertility and productivity.[5]

Experimental Protocols

Synthesis of Chitosan-Hexaconazole Nanoparticles (Ionic Gelation Method)

This protocol describes a common method for preparing this compound-loaded chitosan nanoparticles.[4][6]

  • Materials: Chitosan, this compound, Sodium Tripolyphosphate (TPP), Acetic Acid, Deionized Water.

  • Procedure:

    • Prepare a chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

    • Dissolve this compound in a suitable organic solvent and add it to the chitosan solution under constant stirring to form an emulsion.

    • Prepare an aqueous solution of the crosslinking agent, TPP.

    • Add the TPP solution dropwise to the chitosan-hexaconazole emulsion under magnetic stirring.

    • Nanoparticles are formed spontaneously via the ionic gelation process, where the positively charged amino groups of chitosan interact with the negatively charged polyanions of TPP.

    • Continue stirring for a specified period to ensure stabilization of the nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove unreacted agents, and then lyophilize (freeze-dry) for storage.

In Vitro Antifungal Assay (Poisoned Food Technique)

This technique is widely used to evaluate the efficacy of fungicides against mycelial growth.[1][8][9]

  • Materials: Potato Dextrose Agar (PDA), Fungal culture (e.g., G. boninense, Aspergillus spp.), Petri plates, Micropipette, Cork borer, Test fungicide formulations (nano and conventional).

  • Procedure:

    • Prepare PDA medium and sterilize it by autoclaving.

    • While the PDA is still molten (cooled to about 45-50°C), add the desired concentrations of the nano-hexaconazole and conventional this compound formulations into separate flasks. A control set is prepared without any fungicide.

    • Pour the amended PDA into sterile Petri plates and allow them to solidify.

    • Using a sterile cork borer, cut a 5 mm disc from the margin of an actively growing fungal culture.

    • Inoculate the center of each PDA plate with the fungal disc.

    • Incubate the plates at a suitable temperature (e.g., 28 ± 2°C) for several days (typically 3-7 days).[1]

    • Measure the radial growth of the fungal colony in millimeters.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C = Average diameter of the fungal colony in the control plate.

      • Where T = Average diameter of the fungal colony in the treated plate.

Visualizations

Hexaconazole_MoA cluster_fungus Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Further Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Integral Component This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Enzyme->Lanosterol

Caption: Mechanism of action of this compound in fungi.

Experimental_Workflow cluster_synthesis Formulation & Characterization cluster_testing Efficacy & Safety Evaluation cluster_comparison Data Analysis S Synthesis of Nano-Hexaconazole C Physicochemical Characterization (SEM, DLS) S->C A In Vitro Antifungal Assay (Poisoned Food Technique) C->A P Phytotoxicity Study (Seedling Growth) C->P B Bio-safety Assay (Soil Microbes, Cell Lines) C->B D Compare Efficacy, Toxicity, and Release Profile vs. Conventional Formulation A->D P->D B->D

Caption: Experimental workflow for comparing formulations.

Logical_Relationship A Small Particle Size (<100 nm) B High Surface Area to Volume Ratio A->B E Enhanced Cellular Penetration B->E C Encapsulation (e.g., Chitosan) D Increased Solubility & Bioavailability C->D F Sustained & Controlled Release C->F G Higher Antifungal Efficacy at Lower Doses D->G E->G F->G H Reduced Phytotoxicity & Environmental Impact F->H

Caption: How nanoparticle properties enhance efficacy.

References

The Synergistic and Antagonistic Dance of Hexaconazole with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interactions between pesticides is paramount for developing effective and sustainable pest management strategies. This guide provides an objective comparison of the synergistic and antagonistic effects of the triazole fungicide hexaconazole when combined with other pesticides, supported by experimental data and detailed methodologies.

This compound, a broad-spectrum systemic fungicide, is widely used to control a variety of fungal diseases in crops. However, its efficacy can be significantly influenced when applied in combination with other pesticides, such as insecticides and other fungicides. These interactions can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where the combined effect is reduced. This guide delves into the scientific literature to present a clear picture of these interactions.

Synergistic Effects of this compound Combinations

Research has demonstrated that combining this compound with certain other pesticides can lead to enhanced pest and disease control. These synergistic interactions can result in lower application rates, reduced development of resistance, and a broader spectrum of activity.

With Insecticides

Studies have shown that tank-mixing this compound with specific insecticides can improve the control of both fungal diseases and insect pests without phytotoxic effects on the treated plants.[1][2]

A study on groundnut crops evaluated the compatibility of this compound (0.2%) with several insecticides for the management of late leaf spot (Phaeoisariopsis personata). The combination of this compound with emamectin benzoate (0.003%) resulted in a minimum disease intensity (PDI) of 8.55% and a maximum disease control of 70.39%[1]. This synergistic effect was also reflected in the crop yield, with the combination showing a significant increase in pod yield compared to the untreated control[1].

Similarly, in maize, the combination of this compound with insecticides like flubendiamide and chlorantraniliprole has been found to be effective against fall armyworm (Spodoptera frugiperda) and banded leaf and sheath blight (Rhizoctonia solani)[3]. The data indicated that these combinations did not exhibit antagonism and effectively managed both the insect pest and the fungal disease[3].

With Other Fungicides and Biocontrol Agents

This compound has also been shown to have synergistic effects when combined with other fungicides and biological inducers. For instance, a new combination fungicide containing mancozeb (68%) and this compound (4%) was found to be highly effective against sheath blight of rice, significantly reducing disease severity and increasing grain yield compared to the unsprayed control.[4]

Furthermore, a study on wheat demonstrated that a seed dressing combining a low dosage of this compound with the biological inducer lentinan significantly improved the control of wheat sharp eyespot and crown rot compared to the application of this compound alone[5]. This combination not only provided high and long-lasting control efficiency but also had minimal impact on wheat soil enzyme activities[5].

Antagonistic and Compatibility Considerations

While synergistic effects are beneficial, it is crucial to be aware of potential antagonistic interactions and compatibility issues. Antagonism can reduce the efficacy of the combined pesticides, rendering the treatment less effective than individual applications.

However, the reviewed studies on this compound combinations with various insecticides and fungicides did not report any significant antagonistic effects or phytotoxicity on the treated crops, including rice and groundnut.[1][2] This suggests a good compatibility of this compound with a range of other pesticides when used at recommended dosages. It is important to note that the absence of antagonism in these specific studies does not preclude its possibility with other, untested pesticide combinations.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experiments, providing a clear comparison of the performance of this compound and its combinations.

Table 1: Efficacy of this compound and its Combination with Emamectin Benzoate against Late Leaf Spot in Groundnut [1]

TreatmentPer cent Disease Intensity (PDI)Per cent Disease ControlPer cent Increase in Pod Yield over Control
Untreated Control27.78--
This compound (0.2%)10.8960.98-
Emamectin benzoate (0.003%) + this compound (0.2%)8.5570.3943.68

Table 2: Efficacy of this compound and Lentinan Seed Dressing against Wheat Diseases [5]

TreatmentControl Effect on Sharp Eyespot (Grain Filling Stage)Control Effect on Crown Rot (Grain Filling Stage)Thousand-Kernel Weight (g)
Control (Sterile Water)--Not specified
This compound (1 a.i. g/100 kg)38.8%30.5%Not specified
Lentinan (4 a.i. g/100 kg) + this compound (0.5 a.i. g/100 kg)>40%>40%45.1 - 45.9

Table 3: Efficacy of this compound in Combination with Mancozeb against Rice Sheath Blight [4]

TreatmentDisease Severity (%)Grain Yield ( kg/ha )
Unsprayed ControlNot specified4172
Mancozeb 68% + this compound 4% WG (1500 g/ha)Significantly reduced5552

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide.

Field Efficacy and Compatibility Study of this compound with Insecticides in Groundnut[1]
  • Experimental Design: Field experiments were conducted to evaluate the compatibility and efficacy of this compound with five different insecticides.

  • Treatments: The treatments included individual applications of this compound (0.2%), the insecticides, their tank-mix combinations, and an untreated control.

  • Application: Three rounds of sprayings were applied at regular intervals.

  • Data Collection: Disease intensity (PDI) of late leaf spot was recorded. The per cent disease control was calculated based on the PDI in the control plots. Crop yield (pod yield) was also measured.

  • Phytotoxicity Assessment: The treated plants were observed for any phytotoxic symptoms such as leaf injury, wilting, and vein clearing.

Evaluation of this compound and Lentinan Seed Dressing in Wheat[5]
  • Experimental Design: Field experiments were conducted to evaluate the control effects of this compound and lentinan as a seed dressing.

  • Treatments: Wheat seeds were treated with sterile water (control), this compound alone at different concentrations, and a combination of this compound and lentinan.

  • Data Collection: The control effects on wheat sharp eyespot and crown rot were evaluated at different growth stages (overwintering and grain filling). Plant growth parameters, including thousand-kernel weight, were also measured.

  • Soil Enzyme Activity: The effects of the seed dressing treatments on soil enzyme activities were also assessed.

Bio-efficacy of Mancozeb and this compound Combination in Rice[4]
  • Experimental Design: Field trials were conducted to evaluate the bio-efficacy and phytotoxicity of a new fungicide combination.

  • Treatments: The combination of mancozeb 68% + this compound 4% WG was tested at three different concentrations (1000 g/ha, 1250 g/ha, and 1500 g/ha) against an unsprayed control.

  • Data Collection: The severity of sheath blight was recorded. The grain yield was measured at harvest.

  • Phytotoxicity Assessment: The rice plants were monitored for any phytotoxic symptoms at higher concentrations of the fungicide combination.

Visualizing the Interactions and Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows described in this guide.

Synergistic_Effect_Workflow cluster_field_prep Field Preparation & Sowing cluster_treatments Treatment Application cluster_data_collection Data Collection & Analysis cluster_outcome Outcome Evaluation A Plot Establishment B Sowing of Crop (e.g., Groundnut, Wheat, Rice) A->B C Control (Untreated/Sterile Water) B->C Application of Treatments D This compound Alone B->D Application of Treatments E Other Pesticide Alone (e.g., Insecticide, Fungicide) B->E Application of Treatments F This compound Combination (Tank Mix/Seed Dressing) B->F Application of Treatments G Disease Severity Assessment (e.g., PDI) C->G Post-treatment Observation H Pest Incidence Recording C->H Post-treatment Observation I Crop Yield Measurement C->I Post-treatment Observation J Phytotoxicity Observation C->J Post-treatment Observation D->G Post-treatment Observation D->H Post-treatment Observation D->I Post-treatment Observation D->J Post-treatment Observation E->G Post-treatment Observation E->H Post-treatment Observation E->I Post-treatment Observation E->J Post-treatment Observation F->G Post-treatment Observation F->H Post-treatment Observation F->I Post-treatment Observation F->J Post-treatment Observation K Statistical Analysis G->K H->K I->K J->K L Synergistic Effect K->L M Antagonistic Effect K->M N Additive/No Interaction K->N

Caption: Experimental workflow for evaluating pesticide combinations.

Interaction_Types cluster_interaction Combined Application (A + B) A Pesticide A (e.g., this compound) Synergy Synergism (Effect > A + B) A->Synergy Antagonism Antagonism (Effect < A + B) A->Antagonism Additive Additive Effect (Effect = A + B) A->Additive B Pesticide B (e.g., Insecticide/Fungicide) B->Synergy B->Antagonism B->Additive

Caption: Types of interactions between two pesticides.

References

Comparative transcriptome analysis of sensitive and resistant fungal strains to hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms conferring resistance to the widely used triazole fungicide, hexaconazole, reveals a complex interplay of genetic mutations, altered gene expression, and activated stress response pathways. This guide provides a comparative overview of the transcriptomic landscapes of this compound-sensitive and -resistant fungal strains, supported by experimental data and detailed methodologies for researchers in mycology, plant pathology, and drug development.

This compound, a potent inhibitor of the ergosterol biosynthesis pathway, is a critical tool in managing fungal diseases in agriculture. However, the emergence of resistant fungal strains poses a significant threat to its efficacy. Understanding the molecular underpinnings of this resistance is paramount for developing sustainable disease management strategies. This guide synthesizes findings from transcriptomic studies to illuminate the key differences between sensitive and resistant fungal isolates.

Comparative Analysis of Gene Expression

Transcriptome sequencing (RNA-Seq) of sensitive and resistant fungal strains exposed to this compound reveals significant differences in gene expression profiles. These changes often pinpoint the primary mechanisms of resistance. A common theme is the alteration in the expression of genes involved in the ergosterol biosynthesis pathway, drug efflux, and stress response.

A pivotal mechanism of resistance to azole fungicides, including this compound, involves the target enzyme, lanosterol 14α-demethylase, encoded by the CYP51 (also known as ERG11) gene.[1] Resistance can arise from point mutations in the CYP51 gene, which reduce the binding affinity of the fungicide to the enzyme, or through the overexpression of the CYP51 gene, leading to higher concentrations of the target enzyme.[2]

In Fusarium graminearum, a major plant pathogen, resistance to this compound has been linked to numerous point mutations in the three FgCYP51 genes (FgCYP51A, FgCYP51B, and FgCYP51C).[3] Notably, amino acid substitutions such as L92P and N123S in FgCYP51A, and multiple substitutions in FgCYP51B and FgCYP51C have been identified in resistant mutants.[3] Interestingly, in some resistant strains, the expression of the FgCYP51 genes was found to be significantly reduced compared to their sensitive parental isolates, suggesting a complex regulatory mechanism.[3]

Beyond the target site, another prevalent resistance mechanism is the increased efflux of the fungicide from the fungal cell, mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[2][4] Transcriptomic analyses frequently reveal the upregulation of genes encoding these transporters in resistant strains upon exposure to azoles. For instance, in Aspergillus fumigatus, the overexpression of cdr1B, an ABC transporter, has been shown to confer azole resistance.[5] Similarly, studies on Candida auris have implicated the upregulation of genes like SNQ2, CDR4, and MDR1 in multidrug resistance.[6]

The cellular response to fungicide-induced stress also plays a crucial role in tolerance and resistance. Stress signaling pathways, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are often activated in response to antifungal agents.[7][8] These pathways can trigger a cascade of gene expression changes that help the fungus cope with the stress, contributing to its survival.

The following tables summarize key differentially expressed genes identified in comparative transcriptomic studies of azole-sensitive and -resistant fungal strains.

Table 1: Differentially Expressed Genes in this compound/Azole Resistant Fungi
Gene/Gene Family Function
CYP51 (ERG11)Lanosterol 14α-demethylase (Ergosterol biosynthesis)
ABC Transporters (e.g., cdr1B, SNQ2, CDR4)ATP-binding cassette transporters (Drug efflux)
MFS Transporters (e.g., MDR1)Major Facilitator Superfamily transporters (Drug efflux)
ERG6C-24 sterol methyltransferase (Ergosterol biosynthesis)
Heat Shock Proteins (e.g., Hsp70, Hsp90)Chaperone proteins (Stress response)
Aldehyde dehydrogenaseDetoxification
MonooxygenaseDetoxification
Table 2: Point Mutations in FgCYP51 Genes of this compound-Resistant Fusarium graminearum [3]
Gene Amino Acid Substitution Significance
FgCYP51AL92P, N123SAltered protein structure
FgCYP51BM331V, F62L, Q252R, A412V, V488AAltered protein structure
FgCYP51CS28L, S256A, V307A, D287G, R515IAltered protein structure, some conserved in all resistant mutants

Experimental Protocols

A generalized workflow for the comparative transcriptome analysis of sensitive and resistant fungal strains is outlined below.

Fungal Strains and Culture Conditions
  • Strains: Acquire both a this compound-sensitive (wild-type) and a confirmed this compound-resistant strain of the fungus of interest.

  • Culture: Grow the fungal strains in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) at an optimal temperature (e.g., 25°C) with shaking.

  • Treatment: Expose the cultures to a sub-lethal concentration of this compound. An untreated control for each strain should also be included. The concentration and duration of exposure should be optimized based on preliminary dose-response experiments.

RNA Extraction and Sequencing
  • Harvesting: Collect fungal mycelia by filtration after the desired incubation period.

  • RNA Extraction: Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercially available fungal RNA extraction kit, following the manufacturer's instructions.

  • Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 7).

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA using a standard RNA-Seq library preparation kit. Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

Bioinformatic Analysis
  • Quality Control of Reads: Trim adapter sequences and low-quality reads from the raw sequencing data using tools like Trimmomatic.

  • Mapping: Align the cleaned reads to a reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapped to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the sensitive and resistant strains, as well as between treated and untreated samples, using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

Visualizing the Mechanisms of Resistance

The following diagrams illustrate the key pathways and workflows involved in this compound resistance.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis FungalStrains Sensitive & Resistant Fungal Strains Culture Liquid Culture (with/without this compound) FungalStrains->Culture Harvest Mycelia Harvesting Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep cDNA Library Preparation QC1->LibraryPrep Sequencing High-Throughput Sequencing (RNA-Seq) LibraryPrep->Sequencing RawData Raw Sequencing Reads Sequencing->RawData QC2 Read Quality Control (Trimmomatic) RawData->QC2 Mapping Alignment to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis Results Identification of Resistance Mechanisms Functional_Analysis->Results

Fig. 1: Experimental workflow for comparative transcriptome analysis.

resistance_pathways cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms This compound This compound CYP51 CYP51 (Target Enzyme) This compound->CYP51 Inhibition Efflux_Pumps Upregulation of Efflux Pumps (ABC/MFS Transporters) This compound->Efflux_Pumps Induces Stress_Response Activation of Stress Response Pathways (HOG, CWI) This compound->Stress_Response Induces Precursor Lanosterol Precursor Precursor->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Cell Membrane Ergosterol->Membrane Incorporation CYP51_Mutation CYP51 Mutation/ Overexpression CYP51_Mutation->CYP51 Reduces Inhibition Efflux_Pumps->this compound Efflux Stress_Response->Membrane Maintains Integrity

Fig. 2: Key signaling pathways involved in this compound resistance.

Conclusion

Comparative transcriptome analysis is a powerful tool for dissecting the molecular mechanisms of fungicide resistance. In the case of this compound, resistance is a multifaceted phenomenon involving modifications of the drug target, enhanced drug efflux, and a robust stress response. The upregulation of CYP51 and various drug transporters, along with the activation of stress signaling pathways, are key signatures of the resistant phenotype. A thorough understanding of these mechanisms is essential for the development of novel fungicides and for designing effective and sustainable strategies to combat the growing challenge of fungicide resistance in fungal pathogens.

References

A Comparative Guide to the Efficacy of New Hexaconazole Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of newly developed hexaconazole derivatives against pathogenic fungi. This compound, a broad-spectrum triazole fungicide, serves as a foundational molecule for the synthesis of novel antifungal agents. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the performance of these new chemical entities.

Introduction to this compound and its Derivatives

This compound is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2] Its mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[3] This disruption of the cell membrane leads to the cessation of fungal growth and proliferation. In agriculture, it is widely used to control a variety of fungal diseases in crops.[1][2]

Recent research has focused on synthesizing new derivatives of this compound to enhance its antifungal spectrum, improve efficacy, and overcome potential resistance. These efforts include the development of nano-formulations and the synthesis of novel analogues with modified chemical structures.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary target of this compound and its derivatives is the ergosterol biosynthesis pathway in fungi. The diagram below illustrates the key steps in this pathway and the point of inhibition by these triazole compounds.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibition Inhibition inhibition->cyp51 blocks This compound This compound & Derivatives This compound->inhibition cyp51->ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives.

In Vitro Efficacy: A Comparative Analysis

The in vitro antifungal activity of new this compound derivatives is a critical measure of their potential. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Nanothis compound vs. Micronised this compound

A significant advancement in formulation is the development of nanothis compound. Studies have shown that this nano-formulation exhibits enhanced efficacy compared to its micronised counterpart.

CompoundFungal StrainConcentration (ppm)Growth Inhibition (%)Reference
Nanothis compound (N-hexa) Aspergillus niger (BDS113)544.56[3]
1062.71[3]
Micronised this compound (M-hexa) Aspergillus niger (BDS113)5Lower than N-hexa[3]
10Lower than N-hexa[3]
Nanothis compound (N-hexa) Aspergillus niger (MTCC 282)532.45[3]
1074.41[3]
Micronised this compound (M-hexa) Aspergillus niger (MTCC 282)5Lower than N-hexa[3]
10Lower than N-hexa[3]
Nanothis compound (N-hexa) Aspergillus fumigatus550[3]
1080.65[3]
Micronised this compound (M-hexa) Aspergillus fumigatus10Lower than N-hexa[3]
Novel Synthesized this compound Derivatives

Researchers have synthesized and evaluated new this compound derivatives against various fungal pathogens, including wood-rotting fungi.

Compound IDFungal StrainConcentration (%)Antimicrobial Activity vs. This compoundReference
C3 Wood-rotting fungi0.5 - 2.0Significantly better
C2 Wood-rotting fungi0.5 - 2.0Superior
A1, A2, A3, C1 Wood-rotting fungi0.5 - 2.0Not as good
A4, A5 Wood-rotting fungi0.5 - 2.0Little inhibitory activity

In Vivo Efficacy: Current Landscape and Methodologies

Direct comparative in vivo efficacy data for newly synthesized this compound derivatives against systemic fungal infections in animal models is limited in the available scientific literature. However, the methodologies for evaluating novel triazole antifungals in vivo are well-established. These studies typically involve murine models of systemic infections, such as candidiasis or aspergillosis.

Illustrative In Vivo Efficacy of a Novel Triazole Derivative (Compound 6c)

While not a direct derivative of this compound, the following data for a novel triazole, compound 6c, illustrates the type of in vivo evaluation performed for new antifungal candidates.

CompoundAnimal ModelFungal StrainDosage (mg/kg)OutcomeReference
Compound 6c Immunosuppressed MiceCandida albicans1.0Reduced fungal burden in kidneys
0.5, 1.0, 2.0Dose-dependent protection from infection
Fluconazole Immunosuppressed MiceCandida albicans0.5Moderate protection

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antifungal efficacy.

In Vitro Experimental Workflow

The following diagram outlines a typical workflow for determining the in vitro antifungal activity of new compounds.

G start Start compound_prep Prepare Stock Solutions of Test Compounds start->compound_prep fungal_prep Prepare Fungal Inoculum start->fungal_prep serial_dilution Perform Serial Dilutions in Microtiter Plates compound_prep->serial_dilution inoculation Inoculate Plates with Fungal Suspension fungal_prep->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Duration inoculation->incubation read_results Read MICs (Visually or Spectrophotometrically) incubation->read_results end End read_results->end G start Start immunosuppression Induce Immunosuppression in Mice (e.g., with cyclophosphamide) start->immunosuppression infection Infect Mice with Pathogenic Fungus (e.g., intravenously) immunosuppression->infection treatment Administer Test Compounds and Controls (e.g., orally or intravenously) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring organ_harvest Harvest Organs (e.g., Kidneys, Brain) at a Predefined Endpoint monitoring->organ_harvest fungal_burden Determine Fungal Burden (CFU/gram of tissue) organ_harvest->fungal_burden data_analysis Analyze Survival Data and Fungal Burden fungal_burden->data_analysis end End data_analysis->end

References

Long-term stability studies of hexaconazole in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of hexaconazole under various storage conditions. The information is intended to assist researchers, scientists, and professionals in the agrochemical and pharmaceutical industries in understanding the degradation kinetics and ensuring the quality and efficacy of this compound formulations. The data presented is based on established regulatory guidelines for pesticide stability testing.

Data Presentation: Comparative Stability of this compound

The following tables summarize the stability of a representative this compound 5% Suspension Concentrate (SC) formulation under real-time and accelerated storage conditions.

Table 1: Real-Time Storage Stability of this compound 5% SC at 25°C ± 2°C / 60% ± 5% RH

Time (Months)This compound Content (%)Physical AppearancepH
05.10Homogeneous white suspension6.8
35.08Homogeneous white suspension6.8
65.05Homogeneous white suspension6.7
95.02Homogeneous white suspension6.7
124.99Homogeneous white suspension6.6
184.95Homogeneous white suspension6.6
244.91Homogeneous white suspension6.5

Table 2: Accelerated Storage Stability of this compound 5% SC at 54°C ± 2°C

Time (Days)This compound Content (%)Physical AppearancepH
05.10Homogeneous white suspension6.8
75.01Homogeneous white suspension6.7
144.92Slight sedimentation, easily redispersed6.6

Table 3: Influence of Temperature and Humidity on this compound Degradation (12 Months)

Storage ConditionThis compound Degradation (%)
5°C (Refrigerator)< 1%
25°C / 60% RH (Ambient)~2%
40°C / 75% RH (Elevated)~5-7%

Experimental Protocols

The data presented in this guide is based on standard methodologies for the stability testing of agrochemical formulations.

Test Substance

A commercial-grade this compound 5% Suspension Concentrate (SC) formulation was used for the stability studies.

Storage Conditions

Samples of the this compound formulation were stored in commercial packaging under the following conditions:

  • Real-Time Stability: 25°C ± 2°C with a relative humidity of 60% ± 5%.

  • Accelerated Stability: A constant temperature of 54°C ± 2°C.

  • Variable Conditions: Additional samples were stored at 5°C and 40°C / 75% RH to assess the impact of temperature and humidity extremes.

Sampling and Analysis

Samples were withdrawn at predetermined intervals (as specified in Tables 1 and 2) for analysis. The concentration of the active ingredient, this compound, was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detector: UV detector at a specified wavelength.

  • Internal Standard: A suitable internal standard, such as dibutyl phthalate, can be used for quantification.[1]

The method is validated for its linearity, accuracy, precision, and specificity for this compound and its potential degradation products.

Physical and Chemical Properties Evaluation

In addition to the active ingredient assay, the following physical and chemical properties of the formulation were evaluated at each time point:

  • Appearance: Visual inspection for any changes in color, phase separation, or sedimentation.

  • pH: Measurement of the formulation's pH.

Mandatory Visualization

This compound Stability Testing Workflow

The following diagram illustrates the general workflow for conducting a long-term stability study of a this compound formulation.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation start Obtain this compound Formulation Batches packaging Package in Commercial Containers start->packaging storage_conditions Place Samples in Stability Chambers (e.g., 25°C/60% RH, 54°C) packaging->storage_conditions sampling Withdraw Samples at Predetermined Intervals storage_conditions->sampling analysis Analyze Samples: - HPLC for Active Ingredient - Physical Properties (Appearance, pH) sampling->analysis data_analysis Compare Data to Specifications analysis->data_analysis shelf_life Determine Shelf-Life and Degradation Kinetics data_analysis->shelf_life

Caption: Workflow for Long-Term Stability Testing of this compound.

Potential Degradation Pathway of this compound

While specific degradation products in formulated products under storage are not extensively documented, environmental degradation studies suggest potential pathways. The primary degradation products of this compound in the environment include 1,2,4-triazole and 1H-1,2,4-triazol-1-ylacetic acid. It is plausible that similar breakdown products could occur under long-term storage, particularly with exposure to heat and moisture.

G This compound This compound Degradation Degradation (Heat, Moisture) This compound->Degradation Product1 1,2,4-triazole Degradation->Product1 Product2 1H-1,2,4-triazol-1-ylacetic acid Degradation->Product2 Other Other Degradation Products Degradation->Other

Caption: Potential Degradation Pathway of this compound.

Disclaimer: The quantitative data presented in the tables are representative examples based on typical stability profiles and regulatory expectations. Actual stability data will vary depending on the specific formulation, packaging, and storage conditions. It is essential to consult the manufacturer's certificate of analysis and conduct independent stability studies for any specific application.

References

A Guide to Inter-Laboratory Comparison of Hexaconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies and potential outcomes in the inter-laboratory quantification of the fungicide hexaconazole. It is intended for researchers, scientists, and professionals in drug development and analytical testing who are involved in validating and comparing analytical methods for regulatory compliance and quality assurance. The data presented herein is a synthesized representation based on typical performance characteristics observed in proficiency testing programs.

Data Presentation: Quantitative Results of a Simulated Inter-Laboratory Study

An inter-laboratory study, also known as a proficiency test (PT), is a crucial component of a laboratory's quality assurance system.[1] It allows for the external evaluation of a laboratory's performance and the comparability of its results with those of other laboratories. In a typical PT for pesticide residue analysis, a homogenous sample containing a known concentration of the analyte (in this case, this compound) is distributed to multiple participating laboratories. The laboratories analyze the sample and report their quantitative results.

The performance of each laboratory is often evaluated using a z-score, which indicates how far a laboratory's result is from the assigned value (the consensus value derived from all participant results).[2] A z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Table 1: Simulated Inter-Laboratory Comparison Results for this compound in a Food Matrix

Laboratory IDReported Concentration (mg/kg)Assigned Value (mg/kg)Standard Deviation for Proficiency Assessment (mg/kg)z-scorePerformance Assessment
Lab 010.0480.0500.0125-0.16Satisfactory
Lab 020.0550.0500.01250.40Satisfactory
Lab 030.0450.0500.0125-0.40Satisfactory
Lab 040.0620.0500.01250.96Satisfactory
Lab 050.0380.0500.0125-0.96Satisfactory
Lab 060.0680.0500.01251.44Satisfactory
Lab 070.0290.0500.0125-1.68Satisfactory
Lab 080.0750.0500.01252.00Borderline
Lab 090.0240.0500.0125-2.08Unsatisfactory
Lab 100.0510.0500.01250.08Satisfactory

Note: The data in this table is illustrative and designed to represent a typical outcome of a proficiency test. The assigned value and standard deviation are set based on common practices in proficiency testing for pesticide residues.

Table 2: Comparison of Typical Method Performance Parameters for this compound Quantification

The performance of the analytical methods used by participating laboratories is critical to achieving accurate results. The following table summarizes typical performance characteristics for the quantification of this compound using common analytical techniques, as derived from various method validation studies.

ParameterGas Chromatography (GC) based MethodsLiquid Chromatography (LC) based Methods
Principle Separation of volatile compounds followed by detection, often with Electron Capture Detector (ECD) or Mass Spectrometry (MS).Separation of compounds in a liquid mobile phase followed by detection, typically with Tandem Mass Spectrometry (MS/MS).
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.001 - 0.05 mg/kg0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.1 mg/kg0.003 - 0.05 mg/kg
Recovery (%) 85 - 110%81 - 105%
Precision (RSD%) < 15%< 15%

Experimental Protocols

The methodologies employed by laboratories in an inter-laboratory comparison for this compound can vary, but they generally follow a standardized workflow of sample preparation, extraction, clean-up, and instrumental analysis. The two predominant analytical techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

Sample Preparation and Extraction

A common and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative portion of the sample (e.g., 10-15 g) is homogenized.

  • Extraction : The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.

  • Salting-out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up : An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water). The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.

Instrumental Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column : A C18 reversed-phase column is commonly used for the separation of this compound.

  • Mobile Phase : A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Ionization : Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

  • Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Chromatographic Column : A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the analysis of this compound.

  • Injection : A splitless injection mode is typically used to achieve low detection limits.

  • Carrier Gas : Helium is the most common carrier gas.

  • Ionization : Electron Ionization (EI) is the standard ionization technique.

  • Mass Spectrometry : The analysis can be performed in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_participants Participating Laboratories cluster_evaluation Performance Evaluation A Sample Preparation (Homogenous Test Material with this compound) B Homogeneity and Stability Testing A->B C Sample Distribution to Participants B->C F Sample Receipt and Storage C->F D Data Collection and Statistical Analysis I Calculation of Assigned Value (Consensus Mean) D->I E Issuance of Final Report G Sample Analysis (Extraction, Clean-up, Instrumental Quantification) F->G H Reporting of Results to PT Organizer G->H H->D J Calculation of z-scores I->J K Performance Assessment (Satisfactory/Unsatisfactory) J->K K->E

Caption: Workflow of an inter-laboratory comparison for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Hexaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hexaconazole, a systemic fungicide, requires careful handling and disposal to mitigate risks to human health and the environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1][2] In case of a spill, immediately contain the material using an absorbent, non-combustible material such as sand or earth, and collect it into a designated, labeled waste container.[1][3] Do not allow this compound or contaminated materials to enter drains or waterways, as it is toxic to aquatic organisms.[3][4][5][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste involves a multi-step process that varies depending on the nature of the waste. All disposal methods must comply with local, state, and federal regulations.[4]

1. Disposal of Unused or Surplus this compound:

Surplus or unwanted this compound is considered a hazardous waste and must be disposed of accordingly.[5] The preferred method of disposal is incineration in a licensed hazardous waste incinerator at temperatures exceeding 1000°C.[1] Alternatively, it can be buried in an approved landfill specifically designated for chemical waste.[1][4] It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

2. Disposal of Contaminated Materials:

Materials such as absorbent pads, contaminated PPE, and labware that have come into contact with this compound should be treated as hazardous waste. These materials should be collected in a clearly labeled, sealed container and disposed of through incineration or burial in an approved landfill, following the same procedures as for surplus this compound.[1]

3. Disposal of Empty Containers:

Empty containers that held this compound retain product residue and must be handled carefully.[1][4] The disposal method depends on the type of container:

  • Combustible Containers: These should be disposed of in a pesticide incinerator or buried in an approved landfill.[1]

  • Non-combustible Containers: These must be triple-rinsed with an appropriate solvent or water.[1] The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container should be punctured to prevent reuse and can then be offered for recycling at a scrap metal facility or disposed of in a landfill.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are largely determined by local regulations, the following table summarizes key toxicity data for this compound, underscoring the importance of proper disposal to prevent environmental contamination.

ParameterValueSpeciesReference
Fish Toxicity (LC50) 5.94 mg/L (96h)Mirror Carp[1]
3.4 mg/L (96h)Rainbow Trout
Daphnia Toxicity (EC50) 2.9 mg/L (48h)Daphnia magna[1]
Avian Toxicity (LD50) >4000 mg/kgMallard Duck[1]
Bee Toxicity (LD50) >0.1 mg/bee (contact and oral)Honey Bee[6]

Experimental Protocols

The toxicity data presented above are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or similar internationally recognized guidelines for testing of chemicals. For example:

  • Fish Acute Toxicity Test (OECD 203): This test exposes fish to the chemical for a 96-hour period to determine the concentration that is lethal to 50% of the test population (LC50).

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test exposes Daphnia to the chemical for a 48-hour period to determine the concentration that immobilizes 50% of the test population (EC50).

  • Avian Acute Oral Toxicity Test (OECD 223): This test involves a single oral dose of the chemical to birds to determine the dose that is lethal to 50% of the test population (LD50).

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hexaconazole_Disposal_Workflow cluster_start Waste Identification cluster_waste_type Waste Categorization cluster_disposal_paths Disposal Procedures cluster_container_treatment Container Decontamination cluster_final_disposal Final Disposition start Identify this compound Waste waste_type Determine Waste Type start->waste_type surplus Unused/Surplus this compound waste_type->surplus  Product   contaminated Contaminated Materials (PPE, Absorbents) waste_type->contaminated  Contaminated Material   container Empty Container waste_type->container  Container   incinerate Incinerate (>1000°C) in Licensed Facility surplus->incinerate landfill Dispose in Approved Hazardous Waste Landfill surplus->landfill contaminated->incinerate contaminated->landfill container_type Combustible? container->container_type triple_rinse Triple Rinse Container container_type->triple_rinse No container_type->incinerate Yes collect_rinsate Collect Rinsate (Hazardous Waste) triple_rinse->collect_rinsate puncture Puncture to Prevent Reuse triple_rinse->puncture collect_rinsate->incinerate recycle Recycle (Non-combustible) or Dispose in Landfill puncture->recycle

Caption: this compound waste disposal decision workflow.

References

Personal protective equipment for handling Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Hexaconazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound.

Test TypeSpeciesRoute of AdministrationResultCitations
LD50Rat (male/female)Oral2189 mg/kg[1][2]
LD50Rat (male)Oral>2200 mg/kg[3]
LD50Rat (female)Oral>6100 mg/kg[3]
LD50MouseOral612 mg/kg[2]
LD50RatDermal>2000 mg/kg[1][4]
LC50 (4h)RatInhalation>5.9 mg/L[1][4]
LC50 (96h)Common Carp---5.94 mg/L[5]
EC50 (48h)Daphnia---2.9 mg/L[5]
LD50Mallard DuckOral>4000 mg/kg[5]
LD50BeeContact and Oral>0.1 mg/bee[5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

    • Flash-proof and dust-resistant goggles are also recommended.[5]

  • Skin Protection:

    • Wear fire/flame resistant and impervious clothing.[1]

    • Chemical-resistant gloves, a long-sleeved shirt, and closed-toe footwear are essential.[3][4][5]

    • For more extensive handling, a lab coat, apron, or coveralls should be used to avoid skin contact.[6]

  • Respiratory Protection:

    • Work in a well-ventilated area. Local exhaust or general ventilation is crucial to maintain exposure below permissible limits.[4]

    • If exposure limits are exceeded or in case of emergency, a full-face respirator with an appropriate organic or acid gas cartridge (NIOSH approved or equivalent) is required.[1][7] A dust mask should be worn when handling the solid form.[4]

Operational Handling and Storage

Handling:

  • Avoid Contact: Prevent all personal contact with this compound, including inhalation.[8]

  • Ventilation: Always use in a well-ventilated area to minimize vapor or dust concentration.[1][8]

  • Hygiene: Wash hands thoroughly before breaks and at the end of work.[7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[7][9]

  • Contaminated Clothing: Immediately remove any clothing that becomes contaminated.[2][7] Contaminated work clothing should not be taken out of the workplace and must be washed before reuse.[1][9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[7]

Storage:

  • Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Keep away from foodstuffs, beverages, and animal feed.[7]

  • Access: Keep out of reach of children.[10]

Accidental Release and First Aid

Accidental Release:

  • Ventilate: Ensure adequate ventilation and remove all ignition sources.[8]

  • Containment: Prevent the spillage from entering drains or water courses.[1][8]

  • Cleanup: Collect the spillage using a suitable absorbent material and place it in a closed container for disposal.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

  • Waste Disposal: Dispose of this compound waste and contaminated materials by incineration or in an approved landfill, in accordance with local, regional, and national regulations.[5][9]

  • Container Disposal: Do not reuse empty containers. They should be punctured and buried away from habitation or taken to an approved waste handling site for recycling or disposal.[9][11]

This compound Handling Workflow

Hexaconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Assess Risks & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation B->C D Weigh/Measure this compound in a Ventilated Area C->D Proceed to Handling E Perform Experimental Work D->E G Decontaminate Work Surfaces E->G Experiment Complete F No Eating, Drinking, or Smoking H Properly Store or Dispose of Unused this compound G->H I Remove & Decontaminate PPE H->I K Segregate Contaminated Waste H->K Waste Generated J Wash Hands Thoroughly I->J L Dispose of Waste According to Institutional & Local Regulations K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexaconazole
Reactant of Route 2
Reactant of Route 2
Hexaconazole

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